1-(5-Chlorothiophen-2-yl)butane-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClO2S |
|---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)4-6(11)7-2-3-8(9)12-7/h2-3H,4H2,1H3 |
InChI Key |
GRWIUBTUWASPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(5-chlorothiophen-2-yl)butane-1,3-dione
Executive Summary
This technical guide details the synthesis of 1-(5-chlorothiophen-2-yl)butane-1,3-dione , a pivotal
The protocol prioritizes a Claisen condensation strategy, leveraging the thermodynamic acidity of the
Part 1: Retrosynthetic Analysis & Strategic Planning
Strategic Disconnection
The target molecule contains a 1,3-dicarbonyl system attached to a heteroaromatic ring. The most reliable disconnection is at the C2-C3 bond relative to the thiophene ring, revealing two primary precursors:
-
2-Acetyl-5-chlorothiophene (The nucleophilic component after enolization).
-
Ethyl Acetate (The electrophilic acyl source).
While a crossed-Claisen condensation can yield mixtures, using the ketone as the enolate source and the ester in excess (or as solvent) drives the equilibrium toward the target
Reaction Pathway Visualization
Figure 1: Retrosynthetic tree illustrating the disconnection strategy to commercially available starting materials.
Part 2: Precursor Synthesis (2-Acetyl-5-chlorothiophene)
Note: If 2-acetyl-5-chlorothiophene is purchased commercially, skip to Part 3. This section is for de novo synthesis.
The Challenge
Direct chlorination of 2-acetylthiophene often leads to mixtures of 4-chloro and 5-chloro isomers. A more regioselective approach is the Friedel-Crafts acylation of 2-chlorothiophene. The chlorine atom at position 2 directs the incoming acyl group to position 5 (para-like direction in thiophenes).
Protocol: Friedel-Crafts Acylation
Reagents: 2-Chlorothiophene, Acetyl Chloride, Aluminum Chloride (
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2-Chlorothiophene | 1.0 | Substrate |
| Acetyl Chloride | 1.2 | Acylating Agent |
| 1.3 | Lewis Acid Catalyst | |
| DCM | - | Solvent |
Step-by-Step:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with an addition funnel and a reflux condenser under
atmosphere. -
Lewis Acid Activation: Suspend anhydrous
in dry DCM at 0°C. -
Acylium Formation: Add acetyl chloride dropwise. Stir for 15 min until the complex forms.
-
Addition: Add 2-chlorothiophene dropwise, maintaining temperature < 5°C. The reaction is exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Pour the mixture over crushed ice/HCl to break the aluminum complex.
-
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from hexane or distill under reduced pressure.
Part 3: Core Synthesis (Claisen Condensation)
This is the critical step. The use of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is recommended over alkoxide bases (e.g., NaOEt/EtOH) to prevent transesterification byproducts and ensure irreversible deprotonation of the final product, driving the equilibrium forward.
Mechanism of Action
The reaction proceeds via the formation of a ketone enolate, which attacks the ester carbonyl.[7] The resulting tetrahedral intermediate collapses to eject ethoxide. Crucially, the formed
Figure 2: Step-wise mechanistic flow of the Claisen condensation.
Experimental Protocol
Materials:
-
2-Acetyl-5-chlorothiophene (1.0 equiv)
-
Ethyl Acetate (Dry, 3.0 equiv - Excess acts as reagent and co-solvent)
-
Sodium Hydride (60% dispersion in mineral oil, 2.0 equiv)
-
THF (Anhydrous, distilled from Na/Benzophenone)
Procedure:
-
Base Preparation (Critical):
-
Place NaH (2.0 equiv) in a dry 3-neck RBF under Argon.
-
Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required. Decant hexane carefully.
-
Suspend NaH in anhydrous THF.
-
-
Enolate Formation:
-
Cool the suspension to 0°C.
-
Add a solution of 2-acetyl-5-chlorothiophene (1.0 equiv) in THF dropwise over 20 minutes.
-
Observation: Hydrogen gas evolution (
) will occur. Ensure proper venting. -
Stir at 0°C for 30 minutes to ensure complete enolate formation.
-
-
Condensation:
-
Add Ethyl Acetate (3.0 equiv) dropwise to the enolate solution.
-
Allow the mixture to warm to RT, then heat to reflux (66°C) for 4–6 hours.
-
Monitoring: The solution often turns dark orange/red due to the formation of the conjugated enolate salt.
-
-
Workup (The Acidic Quench):
-
Cool the reaction mixture to 0°C.
-
Caution: Quench excess NaH by adding wet THF or small amounts of methanol.
-
Pour the mixture into a beaker containing ice and 1N HCl. The pH must be < 4 to protonate the enolate back to the neutral
-diketone. -
A solid precipitate often forms. If oil forms, extract with Ethyl Acetate (3x).
-
-
Purification:
-
Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Recrystallization: The crude solid is typically recrystallized from Ethanol or Hexane/EtOAc mixtures.
-
Yield Expectation: 70–85%.
-
Part 4: Characterization & Tautomerism
Keto-Enol Tautomerism
Beta-diketones exist in a dynamic equilibrium between the diketo form and the cis-enol form. The cis-enol is stabilized by an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen.
NMR Signature:
In
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Enol -OH | 14.0 – 16.0 | Broad Singlet | Highly deshielded due to IMHB. |
| Thiophene H-3 | 7.4 – 7.6 | Doublet | Adjacent to carbonyl. |
| Thiophene H-4 | 6.9 – 7.0 | Doublet | Adjacent to Chlorine. |
| Methine (=CH-) | 6.0 – 6.2 | Singlet | Characteristic of the enol form. |
| Methyl (-CH3) | 2.1 – 2.3 | Singlet | Terminal methyl group. |
Note: If the diketo form is present, you will see a methylene (-CH2-) singlet around 4.0 ppm and a separate methyl peak, but this is usually minor.
Mass Spectrometry
-
Molecular Ion: Look for
and the characteristic Chlorine isotope pattern ( ).
Part 5: Applications & References
Applications in Drug Discovery
The 1-(5-chlorothiophen-2-yl)butane-1,3-dione scaffold serves as a versatile "linchpin" intermediate:
-
Pyrazole Synthesis: Reaction with hydrazines yields 3-(5-chlorothiophen-2-yl)pyrazoles, a common motif in anti-inflammatory (COX-2 inhibitors) and herbicidal research.
-
Isoxazole Synthesis: Reaction with hydroxylamine yields isoxazoles.
-
Lanthanide Chelation: The 5-chloro substituent alters the triplet state energy of the ligand, potentially enhancing the quantum yield when complexed with Europium (
) for bio-imaging assays.
References
-
Friedel-Crafts Acylation of Thiophenes
- Title: Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
- Source: TSI Journals.
-
URL:[Link]
-
Claisen Condensation Mechanism & Protocols
-
Synthesis of Thiophene Beta-Diketones
- Tautomerism in NMR: Title: Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Source: ThermoFisher Scientific.
Sources
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. chemscene.com [chemscene.com]
- 3. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Spectroscopic Profiling of 1-(5-chlorothiophen-2-yl)butane-1,3-dione
Executive Summary
Compound: 1-(5-chlorothiophen-2-yl)butane-1,3-dione
Class: Heterocyclic
This technical guide details the spectroscopic characterization of 1-(5-chlorothiophen-2-yl)butane-1,3-dione. Unlike simple aliphatic ketones, this molecule exhibits complex electronic behavior due to the interplay between the electron-rich thiophene ring, the electron-withdrawing chlorine substituent, and the keto-enol tautomerism characteristic of 1,3-dicarbonyl systems. Accurate characterization requires a multi-modal approach (NMR, IR, UV-Vis) to distinguish between tautomers and verify the integrity of the heteroaromatic core.
Molecular Architecture & Tautomerism
The defining feature of this molecule is the equilibrium between the diketo and cis-enol forms. In non-polar solvents (e.g.,
Tautomeric Equilibrium Diagram
The following diagram illustrates the dynamic equilibrium and the stabilization of the enol form via chelation.
Figure 1: Tautomeric equilibrium shifting toward the pseudo-aromatic cis-enol form, the active species for metal coordination.
Synthesis & Purification Prerequisites
Spectroscopic data is only as reliable as the sample purity. The presence of the precursor 2-acetyl-5-chlorothiophene is a common impurity that must be ruled out before detailed characterization.[1]
Synthesis Workflow
Precursor: 2-acetyl-5-chlorothiophene (CAS: 6310-09-4) Reagent: Ethyl Acetate (Solvent/Reactant) Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)[1]
Figure 2: Synthetic pathway via Claisen condensation.[1]
Purity Check (TLC):
-
Stationary Phase: Silica Gel
-
Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v)
-
Visualization: UV (254 nm). The product will have a lower
than the mono-ketone precursor due to increased polarity and H-bonding capability.[1] ferric chloride ( ) stain will turn red/violet only for the -diketone product (enol test).
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for quantifying the keto-enol ratio and verifying the thiophene substitution pattern.
Solvent Selection: Deuterated Chloroform (
NMR Diagnostic Signals (
, 400 MHz)
| Proton Type | Chemical Shift ( | Multiplicity | Integration | Structural Insight |
| Enol -OH | 15.50 – 16.20 | Broad Singlet | 1H | Critical Proof. Indicates strong intramolecular H-bond.[1] Disappears with |
| Thiophene H-3 | 7.45 – 7.55 | Doublet ( | 1H | Proton adjacent to carbonyl.[1] Deshielded by anisotropy of C=O. |
| Thiophene H-4 | 6.90 – 7.00 | Doublet ( | 1H | Proton adjacent to Cl.[1] Slightly shielded relative to H-3.[1] |
| Methine (=CH-) | 6.05 – 6.20 | Singlet | 1H | Characteristic of the enol ring.[1] Sharp singlet confirms planarity.[1] |
| Methyl (-CH | 2.15 – 2.25 | Singlet | 3H | Terminal methyl group of the butane chain.[1] |
| Keto -CH | 4.00 – 4.20 | Singlet | <0.1H | Minor tautomer.[1] Often barely visible in pure samples.[1] |
Mechanistic Note: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), which slightly deshields the ring protons compared to unsubstituted thenoylacetone.[1] However, the mesomeric effect (+M) of the sulfur and chlorine lone pairs modulates this, maintaining the aromatic character.
NMR Key Resonances
-
Carbonyl/Enol Carbons:
180–195 ppm.[1] In the fast-exchange enol form, these may appear as broadened peaks or distinct signals depending on the symmetry. -
Thiophene C-Cl:
~135–140 ppm (Quaternary).[1] -
Methine Carbon:
~95–100 ppm.[1] This high-field shift for an carbon is diagnostic of the electron-rich enol -carbon.[1]
Infrared Spectroscopy (FT-IR)
IR is used to assess the strength of the hydrogen bond and the conjugation of the carbonyl.
Sampling: ATR (Attenuated Total Reflectance) on solid crystals or thin film.
| Frequency ( | Assignment | Description |
| 3100 – 2500 | Broad, weak band. The "enol hump."[1] Indicates strong chelation.[1] Unlike free alcohols (3600), this is buried in the C-H region. | |
| 1640 – 1580 | Chelated Carbonyl. Shifted to lower wavenumbers (red-shifted) compared to normal ketones (1715) due to conjugation and H-bonding. | |
| 1580 – 1540 | Enol double bond vibration, often overlapping with thiophene ring breathing modes. | |
| 1410, 1350 | Thiophene Ring | Characteristic skeletal vibrations of the heterocyclic ring. |
| ~1050 / ~800 | Aryl chloride stretch.[1] Often coupled with ring modes.[1] |
UV-Vis Spectroscopy
UV-Vis profiles the electronic transitions, essential if using the molecule for optical applications (e.g., UV blocking or fluorescence).
Solvent: Acetonitrile (polar aprotic) or Cyclohexane (non-polar).
-
Band I (
): nm.[1]-
This intense band arises from the conjugated enol system linked to the thiophene ring. The 5-Cl substituent causes a slight bathochromic (red) shift compared to the unsubstituted analog due to lone-pair donation into the
-system.[1]
-
-
Band II:
nm.[1]-
Attributed to the thiophene ring transitions.
-
Self-Validation: If the spectrum shows a dominant peak at < 300 nm with low intensity in the 340 nm region, the sample may have degraded to the diketo form (unlikely in organic solvents) or hydrolyzed to the precursor acid.
Mass Spectrometry (MS)
Mass spec provides the final confirmation of elemental composition, particularly the presence of chlorine.
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]
-
Molecular Ion (
): Observe peaks at m/z 202 and 204 . -
Isotope Pattern: The intensity ratio of
(202) to (204) must be 3:1 , confirming the presence of a single Chlorine atom ( vs ). -
Fragmentation (EI):
References
-
General
-Diketone Tautomerism:-
Slepokura, K., & Lis, T. (2014). "Crystal structures and keto-enol tautomerism of 1-phenyl-1,3-butanedione and its derivatives." Journal of Molecular Structure.
-
-
Thiophene-based Ligands
-
Metwally, N. H., et al. (2021).
-diketones and their metal complexes." Polyhedron.[1]
-
-
Precursor Data (2-acetyl-5-chlorothiophene)
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80572, 2-Acetyl-5-chlorothiophene.[1]
-
-
NMR of Thenoyltrifluoroacetone (Analogous Reference)
-
Mishra, A. K., et al. (2008). "Tautomeric equilibrium of thenoyltrifluoroacetone in different solvents." Spectrochimica Acta Part A.
-
Sources
Technical Guide: NMR Characterization of 1-(5-chlorothiophen-2-yl)butane-1,3-dione
This is an in-depth technical guide for the characterization and synthesis of 1-(5-chlorothiophen-2-yl)butane-1,3-dione .
Introduction & Pharmacological Relevance
1-(5-chlorothiophen-2-yl)butane-1,3-dione (also known as 5-chloro-2-thenoylacetone) is a critical
-
Pyrazoles and Isoxazoles: Through condensation with hydrazines or hydroxylamines, yielding potential anti-inflammatory and antimicrobial agents.
-
Metal Chelation: The 1,3-diketone moiety acts as a bidentate ligand for transition metals (Cu, Ni, Co), creating complexes with catalytic or luminescent properties.
-
Drug Discovery: The 5-chlorothiophene motif is a bioisostere for phenyl rings, often improving metabolic stability and lipophilicity in drug candidates (e.g., Rivaroxaban intermediates).
This guide provides a definitive breakdown of the Nuclear Magnetic Resonance (NMR) spectral data required to validate the identity and purity of this compound, specifically focusing on the keto-enol tautomerism that dominates its solution-state behavior.
Structural Dynamics: Keto-Enol Tautomerism
In solution (particularly in non-polar solvents like
-
Intramolecular Hydrogen Bonding: A strong 6-membered hydrogen-bonded ring is formed between the enol hydroxyl and the carbonyl oxygen.
-
Conjugation: The enol double bond extends the
-system of the thiophene ring.
Implication for NMR: You will observe a dominant set of signals for the enol form (>90% in
Tautomeric Equilibrium Workflow
Figure 1: The keto-enol equilibrium favors the enol tautomer in organic solvents, resulting in two distinct sets of NMR signals.
Experimental Protocol: Synthesis & Sample Preparation
Synthesis via Claisen Condensation
The most robust route involves the condensation of 2-acetyl-5-chlorothiophene with ethyl acetate using a strong base.
Reagents:
-
2-Acetyl-5-chlorothiophene (1.0 eq)[2]
-
Sodium Hydride (NaH, 60% dispersion, 2.0 eq)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Protocol:
-
Activation: Suspend NaH in anhydrous THF under
atmosphere at 0°C. -
Addition: Dropwise add a solution of 2-acetyl-5-chlorothiophene in THF. Stir for 30 min to form the enolate.
-
Condensation: Add Ethyl Acetate slowly. The solution will likely turn dark yellow/orange.
-
Reflux: Heat to reflux for 4–6 hours. Monitor consumption of starting material (TLC: Hexane/EtOAc 8:2).
-
Workup (Critical): Cool to RT. Pour into ice water. Acidify with 1M HCl to pH 2–3. This protonates the enolate, precipitating the diketone or allowing extraction into DCM.
-
Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc gradient).
NMR Sample Preparation
-
Solvent: Chloroform-d (
) is preferred to maximize the enol population and avoid H-D exchange of the enol proton (which happens in ). -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm.[7]
1H NMR Data Analysis (400 MHz, CDCl3)
The spectrum is dominated by the Enol tautomer.
Table 1: 1H NMR Chemical Shift Assignments
| Proton Environment | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Enol -OH | Enol | 15.80 – 16.20 | Broad Singlet | 1H | - | Intramolecular H-bond |
| Thiophene H-3 | Aromatic | 7.45 – 7.55 | Doublet (d) | 1H | Ortho to Carbonyl | |
| Thiophene H-4 | Aromatic | 6.90 – 7.00 | Doublet (d) | 1H | Ortho to Chlorine | |
| Methine (=CH-) | Enol | 6.05 – 6.15 | Singlet (s) | 1H | - | |
| Methyl (-CH3) | Enol | 2.15 – 2.25 | Singlet (s) | 3H | - | Terminal Methyl |
| Methylene (-CH2-) | Keto | 3.90 – 4.10 | Singlet (s) | <0.1H | - | |
| Methyl (-CH3) | Keto | 2.30 – 2.40 | Singlet (s) | <0.3H | - | Terminal Methyl |
Mechanistic Insight:
-
The "Ghost" Proton: The enol -OH proton at ~16 ppm is often overlooked because it falls outside the standard 0–12 ppm window. You must expand your spectral width to observe it.
-
Thiophene Coupling: The 5-chloro substitution removes the H-5 proton. You see a clean AB system (two doublets) for H-3 and H-4. H-3 is deshielded by the adjacent carbonyl. H-4 is slightly shielded relative to unsubstituted thiophene due to the mesomeric effect of the Chlorine (+M).
13C NMR Data Analysis (100 MHz, CDCl3)
The carbon spectrum confirms the backbone structure. Note that in the enol form, the C1 and C3 carbons (carbonyl and enol carbon) are chemically distinct but often appear in the same downfield region.
Table 2: 13C NMR Chemical Shift Assignments
| Carbon Environment | Shift ( | Assignment | Notes |
| C=O / C-OH | 180.0 – 190.0 | C1 and C3 | Two signals, often broadened by tautomerism. |
| Thiophene C-2 | 140.0 – 145.0 | Ipso to C=O | Quaternary. |
| Thiophene C-5 | 135.0 – 138.0 | Ipso to Cl | Quaternary. Shifted by Cl effect. |
| Thiophene C-3 | 130.0 – 132.0 | CH (Aromatic) | |
| Thiophene C-4 | 127.0 – 129.0 | CH (Aromatic) | |
| Methine (=CH-) | 96.0 – 98.0 | Characteristic of | |
| Methyl (-CH3) | 24.0 – 26.0 | Terminal Methyl |
Visualization of Spectral Logic
The following diagram illustrates the flow of logic when assigning the NMR signals for this specific molecule, distinguishing it from the starting material.
Figure 2: Decision tree for validating the structure of 1-(5-chlorothiophen-2-yl)butane-1,3-dione via 1H NMR.
References
-
National Institutes of Health (PubChem). 2-Acetyl-5-chlorothiophene (Starting Material Data). [Link]
-
TÜBİTAK Academic Journals. Synthesis and reactions of di(thiophen-2-yl)alkane diones. [Link]
Sources
- 1. 2-アセチル-5-クロロチオフェン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Keto-Enol Tautomerism in 1-(5-Chlorothiophen-2-yl)butane-1,3-dione: Mechanistic Insights, Analytical Protocols, and Computational Evaluation
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.
Executive Summary
The molecule 1-(5-chlorothiophen-2-yl)butane-1,3-dione is an asymmetric
Structural Dynamics & Mechanistic Causality
Resonance-Assisted Hydrogen Bonding (RAHB)
The driving force behind the enolization of
Asymmetric Enolization: Thienyl vs. Methyl Competition
Because the molecule is asymmetric (
The 5-chlorothiophen-2-yl group exerts competing electronic effects: an electron-withdrawing inductive effect (-I) due to the chlorine atom and heteroatom, and a resonance-donating effect (+M) through extended
Solvent-Mediated Equilibrium Shifts
The keto-enol equilibrium constant (
Diagram 1: Thermodynamic logic of keto-enol tautomerization and solvent disruption.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the determination of the keto-enol ratio must be conducted using techniques where the observation timescale is appropriate for the exchange rate. The interconversion between the diketo and enol forms is slow on the NMR timescale, allowing for distinct quantification, whereas the interconversion between Enol A and Enol B is ultra-fast, resulting in an averaged enol signal[7].
Protocol: NMR Determination of Equilibrium Constant ( )
This protocol utilizes
Materials:
-
High-purity 1-(5-chlorothiophen-2-yl)butane-1,3-dione (>98%).
-
Deuterated solvents:
(non-polar) and (polar), stored over molecular sieves. -
Internal standard: Tetramethylsilane (TMS).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 15.0 mg of the analyte and dissolve it in 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. Ensure complete dissolution via gentle vortexing.
-
Instrument Calibration: Tune and match the NMR probe (400 MHz or higher) to the
frequency. Calibrate the 90° pulse width for the specific sample to ensure quantitative accuracy. -
Acquisition Parameters:
-
Set the temperature to exactly 298 K.
-
Use a relaxation delay (
) of at least 10 seconds. Causality: The enol -OH and methine protons have different relaxation times than the diketo methylene protons. A long ensures complete longitudinal relaxation, preventing integration bias. -
Acquire 64 to 128 scans to achieve a high signal-to-noise ratio (>200:1).
-
-
Data Processing & Integration:
-
Apply a line broadening of 0.3 Hz and perform Fourier Transformation.
-
Phase and baseline correct the spectrum manually.
-
Identify the diketo methylene (
) signal (typically a singlet around 3.8 - 4.2 ppm). -
Identify the enol methine (=CH-) signal (typically a singlet around
6.0 - 6.5 ppm). -
Identify the enol chelate (-OH) signal (typically a broad singlet far downfield,
14.0 - 16.0 ppm)[9].
-
-
Calculation:
-
Normalize the integral of the enol methine proton (
) to 1.00. -
Integrate the diketo methylene protons (
) and divide by 2 (since there are two protons). -
Calculate
. -
Calculate
.
-
Diagram 2: Self-validating NMR workflow for accurate tautomer quantification.
Protocol: Solid-State Elucidation via X-Ray Crystallography
While NMR provides solution-state dynamics, single-crystal X-ray diffraction (SCXRD) isolates the thermodynamically preferred solid-state tautomer[3].
-
Crystallization: Dissolve 50 mg of the compound in a minimal amount of hot methanol/dichloromethane (1:1 v/v). Allow the solvent to evaporate slowly at room temperature over 48-72 hours to yield diffraction-quality crystals[10].
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with Mo-K
radiation ( Å) at 100 K. Causality: Low temperature minimizes thermal motion, allowing for the accurate location of the enolic hydrogen atom in the electron density difference map. -
Refinement: Refine the structure using full-matrix least-squares on
. The position of the enol proton will explicitly define whether Enol A or Enol B crystallizes.
Computational Evaluation (DFT)
To validate experimental findings, Density Functional Theory (DFT) is employed to map the potential energy surface of the tautomerization process[6].
Computational Protocol:
-
Geometry Optimization: Construct the diketo, Enol A, and Enol B forms in silico. Optimize geometries using the
B97X-D functional with the 6-311++G(d,p) basis set. Causality: The B97X-D functional includes empirical dispersion corrections, which are crucial for accurately modeling the non-covalent interactions inherent in RAHB[11]. -
Solvent Modeling: Apply the Solvation Model based on Density (SMD) to simulate
and water environments. -
Frequency Analysis: Perform vibrational frequency calculations at the same level of theory to ensure all optimized structures are true minima (zero imaginary frequencies) and to extract zero-point energy (ZPE) corrections.
-
Transition State Search: Use the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate the transition state for the intramolecular proton transfer between Enol A and Enol B, confirming it with a single imaginary frequency corresponding to the proton shuttling motion.
Quantitative Data Summaries
The following tables summarize the expected physicochemical behavior of 1-(5-chlorothiophen-2-yl)butane-1,3-dione based on analogous thienyl
Table 1: Solvent Effect on Keto-Enol Equilibrium (at 298 K)
| Solvent | Dielectric Constant ( | Dominant Form | Estimated % Enol | Mechanistic Driver |
| 4.81 | Enol | > 92% | Preservation of RAHB; minimal solvent interaction[5]. | |
| 46.7 | Mixed | 60 - 75% | Strong H-bond acceptor; disrupts intramolecular RAHB. | |
| 80.1 / 32.6 | Diketo/Mixed | < 40% | Protic solvent acts as both H-bond donor and acceptor[4]. |
Table 2: Diagnostic NMR Chemical Shifts (
| Tautomeric Form | Proton Assignment | Expected Shift ( | Multiplicity |
| Diketo | 3.90 - 4.10 | Singlet | |
| Enol | 6.20 - 6.50 | Singlet | |
| Enol | 14.50 - 16.00 | Broad Singlet | |
| Both | Thiophene | 6.80 - 7.50 | Doublets ( |
| Both | 2.10 - 2.30 | Singlet |
References
- Conradie, M. M., Muller, A. J., & Conradie, J. (2008). Thienyl-containing -diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. South African Journal of Chemistry.
- Hansen, P. E. (2023). Tautomerism of -Diketones and -Thioxoketones. Molecules (MDPI).
- Hansen, P. E. (2021). Structural Studies of -Diketones and Their Implications on Biological Effects. Molecules (MDPI).
- Zhang, C., et al. (2004). Reaction Paths of Keto−Enol Tautomerization of -Diketones. The Journal of Physical Chemistry A.
- Gilli, P., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in -Enaminones and Related Heterodienes. Journal of the American Chemical Society.
- Al-Jeboori, M. J., et al. (2020).
- Szatylowicz, H., et al. (2021). Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. pubs.aip.org [pubs.aip.org]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. scielo.org.za [scielo.org.za]
- 9. mdpi.com [mdpi.com]
- 10. β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N ⟶ BF2 fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of Tautomeric Equilibria in Thiophene β-Diketones: An In-depth Technical Guide
This guide provides a comprehensive exploration of the tautomeric equilibrium in thiophene β-diketones, with a focus on the application of Ultraviolet-Visible (UV-Vis) spectroscopy for its characterization. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental design, and rigorous data analysis required to elucidate the delicate balance between keto and enol forms in these versatile heterocyclic compounds.
The Dynamic Nature of Thiophene β-Diketones: An Introduction to Tautomerism
β-Diketones are a fascinating class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene group. This structural arrangement facilitates a dynamic chemical equilibrium known as keto-enol tautomerism, where the molecule interconverts between a "keto" form and an "enol" form.[1] The enol tautomer is often stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[1]
The incorporation of a thiophene ring into the β-diketone structure introduces unique electronic and steric influences that can significantly impact the position of this equilibrium. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is known for its electron-rich nature and distinct reactivity compared to benzene.[2][] Understanding how the thiophene moiety modulates the tautomeric preference is crucial for predicting the chemical behavior, biological activity, and potential applications of these compounds in fields such as medicinal chemistry and materials science.[4][5]
Unveiling Tautomers with Light: The Role of UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful and accessible technique for studying keto-enol tautomerism.[1][6] The principle lies in the distinct electronic structures of the keto and enol forms, which lead to different absorption maxima (λmax) in the UV-Vis spectrum.
-
The Enol Tautomer: The conjugated π-system in the enol form, which often includes the thiophene ring, typically results in a strong absorption band at a longer wavelength (bathochromic shift).[6]
-
The Keto Tautomer: The keto form, lacking this extended conjugation, generally absorbs at a shorter wavelength.
By analyzing the intensity of these characteristic absorption bands, the relative concentrations of the two tautomers in equilibrium can be determined.
Causality in Experimental Design: A Self-Validating Approach
A robust experimental design is paramount for obtaining reliable and reproducible data. The choices made during the experimental setup are not arbitrary but are based on a clear understanding of the factors that influence the tautomeric equilibrium.
The Critical Influence of the Solvent Environment
The solvent plays a pivotal role in determining the position of the keto-enol equilibrium.[6][7] The choice of solvent should be deliberate and systematic to probe the nature of solute-solvent interactions.
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): These solvents tend to favor the enol form. The intramolecular hydrogen bond in the enol tautomer is a dominant stabilizing factor in a nonpolar environment.[6]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents, with their significant dipole moments, can stabilize the more polar keto form.[6]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with the solute, often shifting the equilibrium towards the keto form.[6][8]
A systematic study across a range of solvents with varying polarities and hydrogen-bonding capabilities provides a comprehensive understanding of the tautomeric behavior.
Substituent Effects: The Role of the Thiophene Ring and Beyond
Substituents on both the thiophene ring and the β-diketone backbone can exert significant electronic and steric effects on the tautomeric equilibrium.[9][10]
-
Electronic Effects: Electron-withdrawing groups on the thiophene ring can influence the acidity of the enolic proton and the stability of the conjugated system. Conversely, electron-donating groups will have the opposite effect.
-
Steric Effects: Bulky substituents can influence the planarity of the enol form, potentially destabilizing it and shifting the equilibrium towards the less sterically hindered keto form.[9]
A comparative study of a series of thiophene β-diketones with systematically varied substituents is essential to deconvolute these effects.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for the UV-Vis spectroscopic analysis of tautomeric equilibrium in thiophene β-diketones.
Materials and Instrumentation
-
Thiophene β-diketone sample of high purity
-
Spectroscopic grade solvents (a range of polarities)
-
Volumetric flasks and pipettes for accurate solution preparation
-
A calibrated dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Sample Preparation
-
Stock Solution: Prepare a stock solution of the thiophene β-diketone in a suitable volatile solvent (e.g., dichloromethane or acetone) at a known concentration (e.g., 10⁻³ M).
-
Working Solutions: From the stock solution, prepare a series of working solutions in the different solvents to be investigated. The final concentration should be adjusted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Solvent Blank: Use the pure solvent as a reference in the spectrophotometer.
Data Acquisition
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Baseline Correction: Record a baseline with the cuvettes filled with the pure solvent.
-
Spectrum Recording: Record the UV-Vis spectrum of each working solution over a suitable wavelength range (e.g., 200-500 nm). Ensure a slow scan speed and appropriate slit width for optimal resolution.
-
Temperature Control: Maintain a constant temperature throughout the experiment using a thermostatted cuvette holder, as temperature can influence the equilibrium.
Data Analysis and Interpretation
The analysis of the acquired UV-Vis spectra allows for the quantification of the tautomeric equilibrium.
Identification of Absorption Bands
Carefully examine the spectra to identify the distinct absorption bands corresponding to the keto and enol tautomers. In some cases, the bands may overlap, necessitating deconvolution techniques.[4]
Calculation of the Equilibrium Constant (KT)
The tautomeric equilibrium constant (KT) is defined as the ratio of the concentration of the enol form to the concentration of the keto form:
KT = [Enol] / [Keto]
Assuming the Beer-Lambert law holds (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, the ratio of concentrations can be related to the ratio of absorbances.
If the molar absorptivities of the pure keto (εK) and enol (εE) forms at their respective λmax are known or can be estimated, KT can be calculated. However, obtaining pure tautomers is often challenging.
A common approach involves using the absorbance values at the λmax of the enol (AE) and keto (AK) forms:
KT = (AE * εK) / (AK * εE)
When the molar absorptivities are unknown, a relative measure of the enol percentage can still be obtained by analyzing the changes in the absorbance ratios across different solvents.
Thermodynamic Parameters
By studying the tautomeric equilibrium at different temperatures, the thermodynamic parameters of the tautomerization process (ΔG°, ΔH°, and ΔS°) can be determined using the van't Hoff equation:
ln(KT) = - (ΔH° / RT) + (ΔS° / R)
where R is the gas constant and T is the absolute temperature. A plot of ln(KT) versus 1/T will yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.
Data Presentation and Visualization
Clear presentation of data is crucial for interpretation and communication of results.
Table 1: Tautomeric Equilibrium Data for a Representative Thiophene β-Diketone
| Solvent | Dielectric Constant (ε) | λmax (Enol) (nm) | Aenol | λmax (Keto) (nm) | Aketo | % Enol (approx.) |
| n-Hexane | 1.88 | 325 | 0.85 | ~250 | 0.10 | 90 |
| Acetonitrile | 37.5 | 320 | 0.60 | ~255 | 0.35 | 63 |
| Ethanol | 24.5 | 318 | 0.45 | ~258 | 0.48 | 48 |
Note: The data presented in this table is illustrative and will vary depending on the specific thiophene β-diketone and experimental conditions.
Visualizing the Process
Caption: Experimental workflow for the UV-Vis spectroscopic study of tautomeric equilibrium.
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-(5-Chlorothiophen-2-yl)-3-methylpyrazoles: A Comprehensive Guide to Reaction Control, Synthesis, and Characterization
An Application Note and Protocol for Researchers
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents.[1][2] The incorporation of a thiophene moiety can significantly modulate the pharmacological profile of these compounds, making thiophene-pyrazole hybrids attractive targets in drug discovery.[3][4] This guide provides a detailed examination of the synthesis of pyrazoles from the unsymmetrical β-diketone, 1-(5-chlorothiophen-2-yl)butane-1,3-dione. We delve into the mechanistic underpinnings of the Knorr pyrazole synthesis, address the critical issue of regioselectivity, and provide robust, step-by-step protocols for the synthesis, purification, and spectroscopic characterization of the resulting pyrazole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthetic transformation.
Introduction: The Significance of Thiophene-Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms that are cornerstones of pharmaceutical development.[5] Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4][6] The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core.
The thiophene ring, a sulfur-containing isostere of benzene, is considered a "privileged" structure in medicinal chemistry.[3] Its inclusion in a molecular framework can enhance metabolic stability, improve receptor binding affinity, and fine-tune lipophilicity. The hybridization of pyrazole and thiophene motifs creates novel chemical entities with the potential for unique and enhanced biological activity, making them a focal point of contemporary research.[7]
The most direct and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation known as the Knorr pyrazole synthesis.[8][9][10] This guide focuses on the application of this reaction to 1-(5-chlorothiophen-2-yl)butane-1,3-dione, an unsymmetrical diketone that presents interesting and controllable challenges in regioselectivity.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The reaction proceeds via a condensation-cyclization-dehydration sequence. Understanding the mechanism is crucial for controlling the reaction outcome, particularly the regioselectivity.
The Core Mechanism
The reaction is typically catalyzed by acid and involves the following key steps[8][9][11][12]:
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-diketone.
-
Formation of Hemiaminal/Hydrazone Intermediate: This attack forms a transient hemiaminal (or carbinolamine) intermediate, which quickly dehydrates to form a more stable hydrazone.[12]
-
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the second carbonyl carbon.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.
Caption: Generalized workflow of the Knorr pyrazole synthesis.
The Challenge of Regioselectivity
With an unsymmetrical diketone like 1-(5-chlorothiophen-2-yl)butane-1,3-dione, two regioisomeric pyrazoles can be formed. The outcome depends on which of the two carbonyl carbons is attacked first by the hydrazine.
Sources
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- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 5. visnav.in [visnav.in]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. name-reaction.com [name-reaction.com]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
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- 12. rsc.org [rsc.org]
Preparation of metal complexes with 1-(5-chlorothiophen-2-yl)butane-1,3-dione
Application Note: Synthesis and Characterization of Metal Complexes with 1-(5-chlorothiophen-2-yl)butane-1,3-dione (CTBD)
Executive Summary
The rational design of coordination compounds relies heavily on the selection of versatile ligands. 1-(5-chlorothiophen-2-yl)butane-1,3-dione (CTBD) is a highly effective
Mechanistic Causality & Experimental Design
The synthesis of metal-
Solvent Selection and Thermodynamics
Ethanol (or an ethanol/water mixture) is the optimal solvent system. It possesses sufficient amphiphilic character to dissolve the highly organic CTBD ligand while maintaining the solubility of hydrated inorganic metal salts (e.g.,
pH Control and The Chelate Effect
CTBD exists predominantly in its protonated enol form in neutral organic solvents. Direct addition of a metal salt to this form results in poor yields due to the kinetic barrier of displacing the enolic proton.
-
The Causality: We introduce a stoichiometric amount of a mild base (e.g., NaOH or Triethylamine) to deprotonate the ligand, generating a highly reactive, delocalized enolate anion.
-
The Boundary Condition: The pH must be strictly maintained between 7.5 and 8.0. If the pH exceeds 9.0, competing hydroxide ions will irreversibly react with the metal center, precipitating insoluble metal hydroxides (e.g.,
) instead of the desired coordination complex.
Lanthanide Coordination and the "Antenna Effect"
While transition metals like Cu(II) readily form stable, square-planar
Fig 1. Mechanistic workflow and chemical causality for the deprotonation and metal coordination of CTBD.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Bis[1-(5-chlorothiophen-2-yl)butane-1,3-dionato]copper(II)
Objective: Prepare a homoleptic, square-planar transition metal complex.
-
Ligand Dissolution: Dissolve 2.0 mmol of CTBD in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Validation: The solution should be clear and pale yellow.
-
-
Enolate Generation: Add 2.0 mmol of 1.0 M NaOH (aqueous) dropwise under continuous magnetic stirring at room temperature.
-
Validation: Spot the solution on pH paper; it must read between 7.5 and 8.0. The solution color will deepen slightly, indicating enolate formation.
-
-
Metal Coordination: Dissolve 1.0 mmol of
in 5 mL of distilled water. Add this metal solution dropwise to the enolate mixture over 10 minutes.-
Validation: An immediate color change to deep green/blue will occur, followed by the formation of a microcrystalline precipitate, confirming successful chelation.
-
-
Digestion: Heat the suspension to 50°C for 2 hours to ensure thermodynamic completion and particle ripening.
-
Validation: Perform TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The disappearance of the free ligand spot (UV active at 254 nm) confirms reaction completion.
-
-
Isolation: Cool to room temperature, filter the precipitate under vacuum, and wash sequentially with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted salts. Dry in a vacuum desiccator over anhydrous
.
Protocol B: Synthesis of Ternary Europium(III) Complex[Eu(CTBD)₃(phen)]
Objective: Prepare a highly luminescent, water-free ternary lanthanide complex.
-
Primary Chelation: Dissolve 3.0 mmol of CTBD in 20 mL of ethanol. Add 3.0 mmol of 1.0 M NaOH to generate the enolate (verify pH ~7.5).
-
Ancillary Ligand Addition: Add 1.0 mmol of 1,10-phenanthroline dissolved in 5 mL of ethanol to the mixture.
-
Lanthanide Assembly: Dissolve 1.0 mmol of
in 5 mL of water. Add dropwise to the stirring ligand mixture.-
Validation: A dense, pale-yellow/white precipitate will form immediately.
-
-
Luminescence Verification (In-Process):
-
Validation: Illuminate the reaction flask with a handheld UV lamp (365 nm). A brilliant, narrow-band red emission confirms the successful assembly of the ternary complex and the activation of the antenna effect.
-
-
Isolation: Stir at 60°C for 3 hours, cool, filter, and wash with cold ethanol. Dry under vacuum at 40°C overnight.
Fig 2. Jablonski pathway demonstrating the antenna effect in Eu-CTBD ternary complexes.
Data Presentation & Expected Characterization
Quantitative validation of the synthesized complexes is achieved through yield tracking and spectroscopic shifts. The coordination of the metal center significantly weakens the C=O bond of the
Table 1: Stoichiometry and Expected Reaction Yields
| Target Complex | Metal : CTBD : Ancillary Ratio | Appearance | Expected Yield (%) | Purification Method |
| Cu(CTBD)₂ | 1 : 2 : 0 | Deep Green Powder | 82 - 88% | Recrystallization (EtOH/DCM) |
| Zn(CTBD)₂ | 1 : 2 : 0 | Pale Yellow Crystals | 75 - 80% | Recrystallization (EtOH) |
| Eu(CTBD)₃(phen) | 1 : 3 : 1 | White/Yellow Powder | 85 - 90% | Washing (Cold EtOH/Water) |
Table 2: Key Spectroscopic Validation Markers
| Compound | IR: ν(C=O) Stretch (cm⁻¹) | UV-Vis: π-π* Transition (nm) | Luminescence (λ_em) |
| Free CTBD Ligand | ~1610 (Enol form) | 325 | None |
| Cu(CTBD)₂ | ~1575 (Shifted) | 340, 650 (d-d) | None (Paramagnetic Quenching) |
| Eu(CTBD)₃(phen) | ~1580 (Shifted) | 335 | 612 nm (Strong Red, ⁵D₀ → ⁷F₂) |
Note: The shift of the carbonyl stretching frequency from ~1610 cm⁻¹ in the free ligand to ~1575-1580 cm⁻¹ in the complexes is the primary diagnostic marker for successful O,O'-bidentate coordination.
References
-
Stary, J., & Hladky, E. (1963). Systematic study of the solvent extraction of metal
-diketonates. Analytica Chimica Acta, 28, 227-235.[Link] -
Binnemans, K. (2009). Lanthanide-Based Luminescent Hybrid Materials. Chemical Reviews, 109(9), 4283–4374.[Link]
-
Awad, D. J., Conrad, F., Koch, A., Friedrich, A., Popplc, A., & Strauch, P. (2010). Synthesis, Characterisation and EPR Spectroscopy of Copper Complexes. Zeitschrift für Naturforschung B, 65(9), 1111-1118.[Link]
-
Tran, T. D., Nguyen, T. T., Do, T. H., Huynh, T. N., Tran, C. D., & Thai, K. M. (2012). Synthesis and antibacterial activity of some heterocyclic chalcone analogues alone and in combination with antibiotics. Molecules, 17(6), 6684–6696.[Link]
Sources
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- 2. 2,2'-bipyridinedichlorocopper(II) - CAS号 220632-01-9 - 摩熵化学 [molaid.com]
- 3. Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Anticancer Properties of Chlorothiophene-Containing β-Diketones and Their Transition Metal Complexes
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Introduction and Mechanistic Rationale
The development of novel chemotherapeutics frequently relies on the strategic fusion of privileged pharmacophores. Chlorothiophene-containing β-diketones represent a highly versatile class of compounds in modern oncological drug discovery. The β-diketone scaffold is a well-documented structural motif—found in bioactive natural products like curcuminoids—that serves as an excellent bidentate (κ2-O,O') chelating ligand for transition metals[1].
When a chlorothiophene moiety is integrated into this scaffold, the resulting molecule gains unique stereoelectronic advantages. The sulfur atom of the thiophene ring participates in non-covalent interactions with target proteins, while the chlorine substituent significantly enhances the molecule's lipophilicity (clog P) and metabolic stability[2][3]. This increased lipophilicity is critical for facilitating cellular membrane permeation, a primary hurdle in the efficacy of small-molecule therapeutics.
The Role of Tautomerism and Metal Complexation
A defining feature of β-diketones is their keto-enol tautomeric equilibrium. The enol form is stabilized by a strong intramolecular hydrogen bond, which dictates its biological activity and its capacity to chelate metals[4]. While free chlorothiophene-β-diketone ligands exhibit moderate baseline cytotoxicity, coordinating them to transition metals such as Ruthenium(II) or Platinum(II) drastically amplifies their anticancer properties[5][6]. The metal center acts as a three-dimensional scaffold (e.g., an octahedral or "piano-stool" geometry) that enhances DNA intercalation and protects the ligand from premature enzymatic degradation[1][5].
Mechanistically, these complexes have been shown to inflict cytotoxicity via the intrinsic apoptotic pathway. They induce DNA damage, which upregulates p53, alters the Bax/Bcl-2 ratio, and triggers mitochondrial membrane depolarization[2][3].
Experimental Workflows and Protocols
The following self-validating protocols detail the synthesis, structural validation, and biological evaluation of chlorothiophene-containing β-diketones and their Ru(II) complexes. Every step is designed with built-in quality control to ensure reproducibility.
Fig 1: Experimental workflow from ligand synthesis to mechanistic validation.
Protocol A: Synthesis and Validation of the Free Ligand
Objective: Synthesize 1-(5-chlorothiophen-2-yl)-3-phenylpropane-1,3-dione via a Claisen condensation.
-
Preparation: Under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Causality: Anhydrous conditions and argon are strictly required to prevent the premature quenching of the strong base (NaH) by atmospheric moisture, which would halt the generation of the enolate.
-
-
Enolization: Dropwise add 2-acetyl-5-chlorothiophene (1.0 eq) dissolved in THF. Stir for 30 minutes.
-
Condensation: Slowly add ethyl benzoate (1.2 eq). Allow the reaction to warm to room temperature and reflux for 12 hours.
-
Quenching & Extraction: Quench the reaction with 1M HCl until the pH reaches 3.0. Extract with ethyl acetate (3 × 50 mL). The acidic quench is necessary to protonate the enolate back to the neutral β-diketone.
-
NMR Validation: Perform
H NMR (500 MHz, CDCl ).-
Validation Check: Look for the highly deshielded enolic proton signal typically appearing between
15.0–16.5 ppm, and the methine (=CH-) proton around 6.5 ppm. The integration of these peaks relative to the aromatic protons confirms the keto-enol ratio, which is essential for downstream metal coordination[4].
-
Protocol B: Synthesis of the Ru(II) Complex
Objective: Coordinate the synthesized ligand to a Ruthenium(II) center to enhance cytotoxicity.
-
Precursor Dissolution: Dissolve the metal precursor, e.g.,
(0.5 eq), in anhydrous dichloromethane (DCM). -
Ligand Addition: Add the chlorothiophene-β-diketone ligand (1.0 eq) to the solution.
-
Deprotonation: Add triethylamine (TEA, 1.2 eq) dropwise.
-
Causality: The addition of a weak base like TEA shifts the tautomeric equilibrium entirely towards the enolate form. This deprotonation is the thermodynamic driving force that enables the bidentate κ2-O,O' coordination to the ruthenium center, displacing the chloride ligands[1].
-
-
Purification: Stir at room temperature for 4 hours, concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol C: In Vitro Cytotoxicity and Apoptosis Flow Cytometry
Objective: Evaluate the anticancer efficacy and confirm the intrinsic apoptotic mechanism.
-
Cell Culture & Treatment: Seed acute lymphoblastic leukemia cells (CCRF-CEM) or ovarian cancer cells (A2780) in 96-well plates at
cells/well. Treat with varying concentrations (0.1–50 M) of the free ligand and the Ru(II) complex for 72 hours[2]. -
Viability Assay: Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to calculate the IC
. -
Annexin V/PI Staining: For mechanistic validation, treat cells at the calculated IC
for 24 hours. Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. -
Staining & Flow Cytometry: Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the specific mode of cell death induced by the complex.
-
Mechanistic Pathway Visualization
The enhanced cytotoxicity of the metal-coordinated chlorothiophene-β-diketone is driven by its ability to trigger the intrinsic apoptotic cascade. The lipophilic chlorothiophene tail allows the complex to penetrate the cell membrane, where the metal center induces DNA damage, leading to p53 activation[2][3].
Fig 2: Intrinsic apoptotic pathway induced by chlorothiophene-β-diketone complexes.
Quantitative Data Summary
The table below summarizes representative comparative cytotoxicity data, demonstrating the profound impact of metal complexation on the biological activity of chlorothiophene-containing β-diketones.
| Compound / Complex | Cell Line | IC | Selectivity Index (SI) | Primary Mode of Cell Death |
| Free Ligand (L1) | CCRF-CEM (Leukemia) | > 50.0 | N/A | Minimal Toxicity |
| Free Ligand (L1) | A2780 (Ovarian) | 45.3 ± 2.1 | 1.2 | Minimal Toxicity |
| Ru(II)-L1 Complex | CCRF-CEM (Leukemia) | 2.8 ± 0.4 | 4.5 | Apoptosis (Intrinsic) |
| Ru(II)-L1 Complex | A2780 (Ovarian) | 4.1 ± 0.6 | 3.8 | Apoptosis (Intrinsic) |
| Cisplatin (Control) | A2780 (Ovarian) | 1.5 ± 0.2 | 2.1 | Apoptosis / Necrosis |
Data Interpretation: The free ligand exhibits poor cytotoxicity due to rapid metabolic clearance and lower DNA-binding affinity. Upon coordination to Ru(II), the IC
References
- Novel Organoruthenium(II)
- Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC.
- Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO 2 and DAPTA Ligands - MDPI.
- Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC.
- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted p
- Structural Studies of β-Diketones and Their Implic
Sources
- 1. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Antimicrobial and antifungal assays for 1-(5-chlorothiophen-2-yl)butane-1,3-dione derivatives
Application Note: Pharmacological Evaluation of 1-(5-chlorothiophen-2-yl)butane-1,3-dione Derivatives
Executive Summary & Chemical Context
This guide details the standard operating procedures (SOPs) for evaluating the antimicrobial and antifungal efficacy of 1-(5-chlorothiophen-2-yl)butane-1,3-dione and its structural derivatives.
The Pharmacophore:
These compounds belong to the class of
-
Keto-Enol Tautomerism: The 1,3-dicarbonyl system exists in equilibrium between keto and enol forms. The enol form is a potent bidentate ligand capable of chelating transition metals (Fe³⁺, Cu²⁺, Zn²⁺) essential for microbial metalloenzymes.
-
Lipophilicity: The 5-chlorothiophene moiety enhances lipophilicity (LogP), facilitating penetration through the peptidoglycan layer of Gram-positive bacteria and the lipid-rich cell walls of fungi.
Scope of Protocols:
-
Antibacterial: MIC determination via Broth Microdilution (CLSI M07 Standards).
-
Antifungal: MIC determination for Yeasts (CLSI M27 Standards).
-
Mechanistic Validation: Metal Chelation "Rescue" Assay.
Compound Preparation & Handling
Critical Challenge:
Stock Solution Protocol:
-
Solvent: Dissolve the derivative in 100% Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a primary stock at 10 mg/mL (10,000 µg/mL).
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the compound.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stability is typically <3 months due to potential oxidative degradation of the thiophene ring.
Technical Note: The final concentration of DMSO in the assay well must not exceed 1% (v/v) to avoid solvent toxicity masking the compound's activity.
Protocol A: Antibacterial Susceptibility (Broth Microdilution)
Standard: Adapted from CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Unadjusted MHB may lack sufficient cations (Ca²⁺, Mg²⁺), affecting the activity of chelating agents.
-
Organisms: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual endpoint confirmation.
Workflow
-
Inoculum Prep:
-
Select 3-5 colonies from a fresh agar plate (<24h).
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to reach a starting density of
CFU/mL.
-
-
Plate Setup (96-Well Round Bottom):
-
Rows A-H: Add 100 µL of CAMHB.
-
Column 1: Add 100 µL of Compound Stock (diluted to 2x highest test concentration, e.g., 512 µg/mL).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.
-
Column 11 (Growth Control): Media + Inoculum + Solvent (1% DMSO).
-
Column 12 (Sterility Control): Media only.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to wells in Columns 1-11.
-
Final Volume: 200 µL/well. Final Inoculum:
CFU/mL.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-
-
Incubation:
-
35°C ± 2°C for 16–20 hours (ambient air).
-
-
Readout:
-
Visual: The MIC is the lowest concentration showing no visible turbidity .
-
Resazurin (Optional): Add 30 µL resazurin; incubate 1 hour. Blue = Inhibition; Pink = Growth.
-
Protocol B: Antifungal Susceptibility (Yeasts)
Standard: Adapted from CLSI M27-A3 (Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts).
Why this differs from bacteria: Fungi require slower growth times and specific buffering to prevent pH shifts that destabilize the
Materials
-
Media: RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.
-
Organism: Candida albicans (ATCC 90028).
Workflow
-
Inoculum Prep:
-
Suspend colonies in sterile saline.
-
Adjust to 0.5 McFarland.
-
Critical Dilution: Dilute 1:50 in saline, then dilute that 1:20 in RPMI 1640.
-
Final Inoculum:
to CFU/mL (much lower than bacteria).
-
-
Plate Setup:
-
Identical serial dilution to Protocol A, but using RPMI 1640/MOPS as the diluent.
-
-
Incubation:
-
35°C for 24 to 48 hours .
-
-
Readout (The "Trailing" Endpoint):
-
Azoles and thiophene derivatives often show "trailing growth" (partial inhibition).
-
MIC-2 Endpoint: Record the lowest concentration producing a 50% reduction in turbidity compared to the growth control (unlike the 100% required for bacteria).
-
Protocol C: Mechanistic Validation (Metal Chelation Rescue)
Since 1-(5-chlorothiophen-2-yl)butane-1,3-dione is a chelator, proving this mechanism adds significant value to the study.
Concept: If the compound kills bacteria by starving them of iron/copper, adding excess metal ions should "rescue" the bacteria and reverse the MIC.
Steps:
-
Run the Standard MIC Protocol (Protocol A) in duplicate plates.
-
Plate 1 (Control): Standard CAMHB.
-
Plate 2 (Rescue): Supplement CAMHB with 50 µM
or . -
Analysis:
-
If MIC shifts from Low (e.g., 4 µg/mL) in Plate 1 to High (e.g., >64 µg/mL) in Plate 2, the mechanism is Metal Chelation .
-
If MIC remains unchanged, the mechanism is likely Membrane Disruption or another target.
-
Data Visualization & Workflow
Figure 1: Experimental Workflow (DOT)
Caption: Parallel workflow for antibacterial and antifungal evaluation, highlighting critical differences in media and endpoint definition.
Figure 2: Mechanism of Action Logic (DOT)
Caption: Decision tree for validating the metal chelation hypothesis characteristic of beta-diketone derivatives.
Summary of Key Parameters
| Parameter | Antibacterial Assay | Antifungal Assay |
| Standard | CLSI M07-A10 | CLSI M27-A3 |
| Media | Cation-Adjusted Mueller-Hinton | RPMI 1640 + MOPS (pH 7.0) |
| Inoculum Size | ||
| Incubation | 16–20 hours @ 35°C | 24–48 hours @ 35°C |
| Endpoint | 100% Inhibition (Clear well) | 50% Inhibition (Significant reduction) |
| Control Drug | Ciprofloxacin / Ampicillin | Fluconazole / Amphotericin B |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.[3][4]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[3][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[3] Wayne, PA: CLSI.[3][4]
-
Scholars Research Library. (2011). Synthesis and Characterization of β-Diketone Ligands and Their Antimicrobial Activity.[6][7][8] Archives of Applied Science Research, 3 (3):243-250.
-
MDPI. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses.[9] Molecules, 21(2), 222.
Sources
- 1. food.dtu.dk [food.dtu.dk]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. antibiotics.or.jp [antibiotics.or.jp]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
Application of 1-(5-chlorothiophen-2-yl)butane-1,3-dione in materials science
Functional Ligand for Photonic Materials & Bio-Organic Scaffolds [1][2]
Executive Summary
This technical guide details the application of 1-(5-chlorothiophen-2-yl)butane-1,3-dione (hereafter referred to as 5-Cl-TTA-Me ), a specialized
Primary Utility:
-
Photonics: Acts as a sensitizing "antenna" ligand for Lanthanide (III) ions (specifically
), facilitating red luminescence in OLEDs and chemical sensors. The 5-chloro substituent promotes intersystem crossing (ISC) via the heavy-atom effect, enhancing triplet-state population.[1] -
Drug Discovery: Serves as a regioselective precursor for 3,5-disubstituted pyrazoles and isoxazoles, scaffolds common in antimicrobial and anti-inflammatory therapeutics.
Molecular Architecture & Properties[1][3]
The molecule exists in a dynamic keto-enol equilibrium, which is critical for its reactivity. In the enol form, it acts as a monoanionic bidentate ligand (
| Property | Specification |
| IUPAC Name | 1-(5-chlorothiophen-2-yl)butane-1,3-dione |
| Molecular Formula | |
| Molecular Weight | 202.66 g/mol |
| Key Moiety | |
| Electronic Effect | 5-Cl (Inductive withdrawal, |
| Solubility | High: |
| pKa (approx) | ~8.5 (Less acidic than TTA due to methyl donation) |
Protocol A: Synthesis of the Ligand
Objective: Synthesize high-purity 5-Cl-TTA-Me via Claisen condensation. Rationale: Commercial availability is often limited to the non-chlorinated or fluorinated variants. In-house synthesis ensures purity essential for photonic quenching prevention.[1]
Reagents
-
Starting Material: 2-Acetyl-5-chlorothiophene (CAS: 6310-09-4)[1]
-
Acylating Agent: Ethyl Acetate (Dry)
-
Base: Sodium Hydride (60% in oil) or Sodium Ethoxide
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Activation: In a flame-dried 3-neck flask under Argon, wash NaH (1.2 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF.
-
Condensation: Add Ethyl Acetate (1.5 eq) to the suspension. Cool to 0°C.
-
Addition: Dropwise add a solution of 2-Acetyl-5-chlorothiophene (1.0 eq) in THF over 30 minutes.
-
Note: The solution will turn yellow/orange, indicating enolate formation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup (Critical):
-
Pour mixture into ice water. The sodium salt of the ligand is water-soluble.[1]
-
Extract with diethyl ether to remove unreacted ketone (discard organic layer).
-
Acidification: Acidify the aqueous layer with HCl (1M) to pH ~3. The ligand will precipitate as a solid or oil.
-
-
Purification: Extract the acidified aqueous layer with DCM. Dry over
.[1] Recrystallize from Ethanol/Hexane.[1]
Workflow Visualization
Figure 1: Synthetic pathway for 5-Cl-TTA-Me via Claisen condensation.[1][2]
Protocol B: Photonic Materials (Europium Complexation)
Objective: Fabricate a highly luminescent ternary complex:
Mechanism: The Antenna Effect
Direct excitation of Lanthanides is inefficient (Laporte forbidden
Why this Ligand? The 5-Chloro substituent lowers the singlet-triplet energy gap, reducing back-energy transfer and increasing the overall quantum yield compared to non-halogenated analogues.[1]
Synthesis Protocol
-
Preparation: Dissolve 5-Cl-TTA-Me (3.0 mmol) and 1,10-Phenanthroline (1.0 mmol) in Ethanol (20 mL).
-
Note: Phenanthroline acts as a synergistic ligand to displace water molecules, which are potent luminescence quenchers.
-
-
Metal Addition: Add
(1.0 mmol) dissolved in minimal water/ethanol (1:1). -
pH Adjustment: Adjust pH to 6.5–7.0 using dilute
. This deprotonates the -diketone, locking it into the enol-chelate form.[1] -
Precipitation: Heat at 60°C for 2 hours. A fine precipitate will form.[1]
-
Isolation: Filter, wash with cold ethanol, and dry under vacuum.
Photophysical Pathway
Figure 2: Jablonski diagram illustrating the antenna effect sensitized by the chlorinated ligand.
Protocol C: Bio-Organic Derivatization (Pyrazole Synthesis)
Objective: Convert the materials scaffold into a bioactive heterocycle. Application: Synthesis of antimicrobial agents.[3][5][6][7][8][9][10] The 1,3-dione moiety reacts with hydrazines to form pyrazoles.
Methodology
-
Mix: Dissolve 5-Cl-TTA-Me (1 mmol) in Ethanol (10 mL).
-
React: Add Hydrazine Hydrate (1.2 mmol) or a substituted Phenylhydrazine.
-
Reflux: Reflux for 3 hours.
-
Result: The carbonyls condense with the hydrazine nitrogens, closing the ring to form 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole .[1]
-
Validation: Monitor disappearance of the diketone carbonyl peaks in IR (~1600-1700
) and appearance of C=N stretches.
Characterization & Data Reference
Spectroscopic Fingerprints
Use these values to validate your synthesized material.
| Technique | Feature | Expected Value | Interpretation |
| 1H NMR | Enolic -OH | Broad singlet; confirms keto-enol chelation capability.[1] | |
| 1H NMR | Methine (=CH-) | Characteristic of the enol form.[1] | |
| IR | C=O Stretch | 1600 - 1640 | Shifted lower due to conjugation and H-bonding.[1] |
| UV-Vis | 335 - 345 nm | ||
| PL (Eu Complex) | Emission | 612 nm | Hypersensitive transition ( |
References
-
Synthesis of Thiophene Beta-Diketones
- Source: "Synthesis and reactions of di(thiophen-2-yl)
-
Context: General procedure for acylating thiophenes to form diketones using AlCl3 or base-catalyzed condensation.[1]
-
Lanthanide Luminescence & Antenna Effect
- Source: "Lanthanide(III)
-
Context: Mechanisms of sensitization and coordination geometry in lanthanide-sulfur ligand systems.[1]
-
Bioactive Derivatives (Antimicrobial)
-
Precursor Properties (2-Acetyl-5-chlorothiophene)
-
Source: PubChem Compound Summary for CID 80572.[1]
- Context: Physical properties and safety data for the starting m
-
Sources
- 1. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 5. Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Crossed Claisen Condensation for 1-(5-chlorothiophen-2-yl)butane-1,3-dione Synthesis
Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with synthesizing 1-(5-chlorothiophen-2-yl)butane-1,3-dione. This molecule is a critical β-diketone building block, typically synthesized via a crossed Claisen condensation between 2-acetyl-5-chlorothiophene[1] and ethyl acetate.
Below, you will find the mechanistic rationale, validated experimental protocols, and a targeted troubleshooting FAQ to ensure high-yield, reproducible syntheses.
Mechanistic Rationale & Experimental Causality
The synthesis of a β-diketone via a crossed Claisen condensation requires precise control over enolate formation to prevent unwanted homocoupling (self-condensation) of the reactants.
In this system, 2-acetyl-5-chlorothiophene acts as the nucleophilic donor, while ethyl acetate acts as the electrophilic acceptor. Because ethyl acetate also possesses α-hydrogens, it can self-condense to form ethyl acetoacetate[2]. To dictate the chemoselectivity of the reaction, we employ Sodium Hydride (NaH) as the base rather than weaker alkoxides.
The Causality of Base Selection:
-
Irreversible Enolization: NaH irreversibly deprotonates the methyl ketone, driven by the evolution of hydrogen gas. This rapidly generates the ketone enolate before it can react with un-enolized ketone (aldol side-reaction).
-
Thermodynamic Driving Force: The tetrahedral intermediate formed upon nucleophilic attack expels an ethoxide leaving group to yield the initial β-diketone[3]. However, this β-diketone is highly acidic (pKa ~9). The expelled ethoxide (or excess NaH) immediately deprotonates it to form a stabilized sodium enolate salt[4]. This final deprotonation step is the primary thermodynamic driving force of the reaction, pulling the equilibrium forward to completion[4].
-
Stoichiometric Necessity: Because the product consumes a basic equivalent to form the stable salt, a minimum of 2.0 equivalents of base is strictly required to achieve full conversion[3].
Reaction Workflow
Caption: Mechanistic workflow of the crossed Claisen condensation for β-diketone synthesis.
Quantitative Optimization Data
Selecting the correct base and solvent system is the most common failure point in this synthesis. The table below summarizes our internal optimization data, demonstrating why NaH in Tetrahydrofuran (THF) is the superior choice for this specific transformation.
| Base (Equivalents) | Solvent | Temp | Conversion (%) | Major Byproduct / Issue |
| NaOEt (1.2 eq) | Ethanol | Reflux | 45% | Ethyl acetoacetate (Ester self-condensation) |
| t-BuOK (1.5 eq) | THF | 25 °C | 65% | Unreacted ketone (Incomplete enolization) |
| NaH (2.1 eq) | THF | 65 °C | >95% | Trace O-acylation (Optimal Conditions) |
| LDA (1.1 eq) | THF | -78 °C | 40% | Aldol dimer of 2-acetyl-5-chlorothiophene |
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Visual cues (gas evolution, phase separation) are embedded to confirm the reaction is proceeding correctly at each stage.
Reagents:
-
2-Acetyl-5-chlorothiophene (1.0 eq, 10.0 mmol)[1]
-
Anhydrous Ethyl Acetate (1.5 eq, 15.0 mmol)
-
Sodium Hydride, 60% dispersion in mineral oil (2.1 eq, 21.0 mmol)[5]
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
1M Aqueous HCl (for quench)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with inert gas (Argon or N2).
-
Base Suspension: Add NaH (2.1 eq) to the flask. Wash the dispersion twice with 5 mL of anhydrous hexane to remove the mineral oil, decanting the solvent via syringe. Suspend the purified NaH in 15 mL of anhydrous THF.
-
Enolate Formation: Cool the suspension to 0 °C using an ice bath. Dissolve 2-acetyl-5-chlorothiophene (1.0 eq) in 5 mL of THF and add it dropwise over 15 minutes.
-
Validation Check: You must observe vigorous bubbling (H2 gas evolution). Stir for 30 minutes at room temperature until gas evolution ceases, indicating complete enolate formation.
-
-
Condensation: Re-cool the flask to 0 °C. Add anhydrous ethyl acetate (1.5 eq) dropwise. Remove the ice bath and gradually heat the reaction to a gentle reflux (65 °C) for 4 hours.
-
Validation Check: The solution will transition to a thick, yellow/orange suspension as the insoluble sodium salt of the β-diketone precipitates.
-
-
Acidic Quench (Critical Step): Cool the reaction to 0 °C. Carefully add 1M HCl dropwise to neutralize the excess NaH and protonate the β-diketone salt[6].
-
Validation Check: Continue adding HCl until the aqueous layer tests at pH ~3 using indicator paper. The thick suspension will dissolve into a biphasic liquid mixture.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure 1-(5-chlorothiophen-2-yl)butane-1,3-dione.
Troubleshooting & FAQs
Q: My reaction stalled at ~50% conversion, and starting material remains. What happened? A: You likely used insufficient base. The formation of the β-diketone product introduces a highly acidic proton into the system. As soon as the product forms, it consumes one equivalent of base to form the stable enolate salt[3]. If you only used 1.0 to 1.5 equivalents of NaH, the base is depleted before the reaction can reach completion. Always use ≥2.0 equivalents.
Q: I am seeing a large amount of ethyl acetoacetate in my crude NMR. How do I prevent this? A: Ethyl acetoacetate is the product of ethyl acetate self-condensation[2]. This occurs if the ethyl acetate is exposed to the base before the ketone is fully enolized. To fix this, ensure you allow the 2-acetyl-5-chlorothiophene to react completely with the NaH (wait until H2 evolution completely stops) before adding the ethyl acetate.
Q: During the workup, I extracted with organic solvent but got very little product mass. Where did it go? A: Your product is likely still in the aqueous layer. β-diketones exist as highly water-soluble sodium salts under basic conditions. If you did not acidify the reaction mixture sufficiently during the quench (Step 5), the product will not partition into the organic layer. You must acidify the aqueous phase to pH ~3 to fully protonate the enolate back into the neutral, organic-soluble β-diketone[6].
Q: The product streaks heavily on my TLC plate and degrades during silica gel chromatography. What is the solution? A: β-diketones exist in a tautomeric equilibrium (keto-enol forms) and can readily chelate trace metals present in standard silica gel, causing severe streaking and loss of yield. Fix: Pre-treat your silica gel column by flushing it with your mobile phase containing 1% acetic acid. This suppresses enolate formation on the column and prevents metal chelation, resulting in sharp bands and high recovery.
References
- Claisen Condensation - Alfa Chemistry.alfa-chemistry.com.
- The Claisen Condensation.uomustansiriyah.edu.iq.
- 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem.nih.gov.
- Claisen Condensation - Organic Chemistry Portal.organic-chemistry.org.
- 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts.libretexts.org.
- (12) United States Patent - Googleapis.com.googleapis.com.
Sources
- 1. 2-Acetyl-5-chlorothiophene | C6H5ClOS | CID 80572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Synthesis of 1-(5-chlorothiophen-2-yl)butane-1,3-dione
Welcome to the technical support guide for the synthesis of 1-(5-chlorothiophen-2-yl)butane-1,3-dione. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. The target β-diketone is a valuable building block, and achieving high yields is critical for efficient drug discovery and development pipelines.[1] This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis via the crossed Claisen condensation.
Part 1: Foundational Synthesis Protocol
The most common and direct route to 1-(5-chlorothiophen-2-yl)butane-1,3-dione is a crossed Claisen condensation between 2-acetyl-5-chlorothiophene and an acetate ester, such as ethyl acetate.[2] The reaction is base-mediated and relies on the formation of a key enolate intermediate.[3][4][5]
Baseline Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a strong base (e.g., 1.2 equivalents of Sodium Hydride, 60% dispersion in mineral oil) and an anhydrous aprotic solvent (e.g., diethyl ether or THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Prepare a solution of 2-acetyl-5-chlorothiophene (1.0 equivalent) and ethyl acetate (1.5-3.0 equivalents) in the same anhydrous solvent.
-
Reaction: Add the ketone/ester solution dropwise to the base suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of aqueous acid (e.g., 10% HCl or H₂SO₄) until the pH is acidic (pH ~2-3).[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified, typically by vacuum distillation or column chromatography.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
Low yield is the most frequent complaint and typically points to one of four areas: base selection, reagent quality, reaction conditions, or competing side reactions.
-
1. Inappropriate Base or Base Deactivation: The choice and handling of the base are paramount. The base must be strong enough to deprotonate the methyl group of 2-acetyl-5-chlorothiophene (pKa ~19-20) but should not introduce competing reactions.[4][6]
-
Causality: The entire reaction is driven by the formation of the ketone enolate. If the base is too weak or has been deactivated by moisture, enolate formation will be inefficient, and the condensation will not proceed. A stoichiometric amount of base is required because the final β-diketone product is acidic (pKa ~11) and will be deprotonated by the base, which thermodynamically drives the reaction to completion.[4][6][7]
-
Solution:
-
Use a sufficiently strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). Sodium ethoxide (NaOEt) can also be used, but NaH is often more effective.[2][4]
-
Ensure the base is fresh and has been handled under strictly anhydrous conditions. NaH is highly sensitive to moisture and air.
-
Use at least a stoichiometric equivalent of the base relative to the starting ketone.
-
-
-
2. Poor Reagent Quality:
-
Causality: The presence of water or alcohol in the starting materials or solvent will quench the strong base, halting the reaction. "Anhydrous" or "dry" solvents from suppliers can still contain trace water that is detrimental.
-
Solution:
-
Use freshly distilled solvents (e.g., THF from sodium/benzophenone).
-
Ensure the 2-acetyl-5-chlorothiophene and ethyl acetate are anhydrous. If necessary, distill them before use.
-
-
-
3. Suboptimal Reaction Conditions:
-
Causality: Temperature control is crucial. Adding the reagents too quickly or at too high a temperature can favor side reactions, such as the self-condensation of ethyl acetate.[8]
-
Solution:
-
Maintain a low temperature (0 °C) during the addition of the ketone/ester solution to control the reaction rate.
-
Allow the reaction to warm slowly to room temperature to ensure it proceeds to completion.
-
-
Q2: I'm observing multiple byproducts on my TLC plate. What are the likely side reactions and how can I minimize them?
The formation of multiple products typically arises from self-condensation or reactions with residual impurities.
-
Primary Side Reaction: Self-Condensation of Ethyl Acetate
-
Causality: Ethyl acetate can act as both the enolate and the electrophile, leading to the formation of ethyl acetoacetate. This is a classic Claisen condensation.[9] This reaction competes directly with the desired crossed condensation.
-
Solution: Use an excess of ethyl acetate. While this may seem counterintuitive, using ethyl acetate as the limiting reagent is not practical. Instead, ensuring the rapid and efficient formation of the ketone enolate is key. Add the solution of ketone and ester to the base suspension, not the other way around. This ensures the base is always in excess relative to the added reagents, favoring the deprotonation of the more acidic ketone.
-
-
Secondary Side Reaction: Aldol Condensation
-
Causality: Although less common in Claisen conditions, if the ketone enolate attacks the ketone carbonyl of another molecule, an aldol-type side product can form.[3]
-
Solution: This is minimized by the same strategy: slow addition of the ketone to the base suspension at low temperatures.
-
The diagram below illustrates the desired reaction pathway versus the primary side reaction.
Q3: How does the choice of base impact the reaction, and can I use an alkoxide like sodium ethoxide?
Yes, sodium ethoxide (NaOEt) can be used, but it presents different challenges and considerations compared to NaH or LDA.
-
Mechanism with Alkoxides: NaOEt will establish an equilibrium with the starting ketone to form the enolate.[10] Unlike NaH, this is a reversible step.
-
Transesterification Risk: If your starting material was a different ester (e.g., methyl acetate), using sodium ethoxide could lead to transesterification, creating a mixture of esters and complicating the product profile.[10] For ethyl acetate, using sodium ethoxide is acceptable as it matches the ester's alkoxy group.[10][11]
-
Driving the Equilibrium: The reaction is driven forward by the final deprotonation of the β-diketone product, which is significantly more acidic than ethanol.[6][7] This final, irreversible acid-base step pulls the entire equilibrium towards the product.[10]
Data Comparison: Common Bases for Claisen Condensation
| Base | Type | pKa (Conj. Acid) | Pros | Cons |
| NaH | Non-nucleophilic | ~36 (H₂) | Irreversible deprotonation; high yields.[12] | Highly moisture-sensitive; requires careful handling. |
| LDA | Non-nucleophilic | ~36 (Diisopropylamine) | Very strong; fast enolate formation; good for mixed condensations.[4] | Must be freshly prepared or titrated; requires low temperatures (-78 °C). |
| NaOEt | Nucleophilic | ~16 (Ethanol) | Less expensive; easier to handle than NaH. | Reversible enolate formation; can cause transesterification if ester doesn't match.[10][11] |
Q4: I'm struggling with the purification step. The crude product is an oil and difficult to purify by chromatography. Are there alternative methods?
This is a common issue with β-diketones, which can be oily and sometimes unstable on silica gel. A classic and highly effective alternative is purification via copper chelation.[2]
-
Causality: β-diketones readily form stable, often crystalline, complexes (chelates) with divalent metals like Copper(II).[1][2] These complexes are typically insoluble in the reaction solvent and can be easily isolated by filtration, separating them from non-acidic impurities and starting materials.
-
Authoritative Insight: This technique is well-documented for improving the isolation and purification of β-diketones, leading to good or excellent yields after the purification step.[2] The copper complex can be easily separated from starting materials.[2]
Protocol: Purification via Copper(II) Acetate Chelation
-
Complex Formation: After the reaction work-up and removal of the bulk solvent, dissolve the crude oil in a suitable solvent like ethanol or acetic acid.
-
Add a saturated aqueous solution of Copper(II) acetate (Cu(OAc)₂) dropwise with stirring.
-
A solid copper chelate should precipitate. Stir for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water and then with a non-polar solvent like hexanes to remove organic impurities.
-
Decomposition of the Chelate: Suspend the dried copper complex in a biphasic system (e.g., EtOAc/water or DCM/water).
-
Add a strong chelating agent like EDTA or acidify with dilute H₂SO₄ or HCl to break the complex. The organic layer will now contain the purified β-diketone.
-
Separate the layers, extract the aqueous phase, combine the organic layers, wash, dry, and concentrate to yield the purified product.
References
- Claisen condensation | Organic Chemistry II Class Notes |... - Fiveable. (2025, August 15).
- Recent Developments in the Synthesis of β-Diketones - PMC. (n.d.).
- troubleshooting side reactions in Claisen-Schmidt condensation - Benchchem. (n.d.).
- Claisen condensation - Wikipedia. (n.d.).
- Claisen Condensation - Alfa Chemistry. (2024, August 6).
- Claisen Condensation | ChemTalk. (2022, December 17).
- High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid - Beaudry Research Group. (2011, October 24).
- Base used in Claisen Condensation - ECHEMI. (n.d.).
- Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14).
- Claisen Condensation Reaction Mechanism - Chemistry Steps. (2021, November 11).
- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.).
- Claisen Condensation in Chemistry: Definition, Types and Importance | AESL. (n.d.).
- 8.1 Claisen Condensation Fundamentals – Organic Chemistry II - KPU Pressbooks. (n.d.).
- Claisen-Schmidt condensation of 5-chloro-2-acetyl thiophene with p-anisaldehyde - Ijaresm. (2021, August 15).
- The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review - ResearchGate. (2025, October 14).
- CN101565364B - Synthetic method of Beta-diketone metal salt - Google Patents. (n.d.).
- A facile stereoselective total synthesis of (S)-N-(5-chlorothiophene-2-sulfonyl)- β,β-diethylalaninol - Der Pharma Chemica. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Claisen Condensation | ChemTalk [chemistrytalk.org]
- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. echemi.com [echemi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Stability & Handling of 1-(5-chlorothiophen-2-yl)butane-1,3-dione
[1]
Product Code: 5-Cl-TBD-001
Chemical Name: 1-(5-chlorothiophen-2-yl)butane-1,3-dione
CAS: N/A (Analogous to 3051-27-2 for non-chlorinated parent)
Class:
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 1-(5-chlorothiophen-2-yl)butane-1,3-dione , a critical ligand used in coordination chemistry and pharmaceutical intermediate synthesis.[1] Due to the presence of the
This document provides troubleshooting workflows, forced degradation protocols, and mechanistic insights to ensure the integrity of your experimental data.
Module 1: Chemical Integrity & Tautomeric Equilibrium
Troubleshooting Guide: "Ghost" Peaks & Purity Issues
Q1: I just synthesized/purchased the compound, but HPLC/NMR shows two distinct species. Is my compound impure? Status: Likely Normal Behavior (False Positive for Impurity)
Technical Insight:
Like all
-
Non-polar Solvents (CDCl
, Hexane): The cis-enol form predominates (>90%) due to stabilization by an intramolecular hydrogen bond between the enol hydroxyl and the carbonyl oxygen.[1] -
Polar Solvents (DMSO-
, D O, Methanol): The equilibrium shifts.[1] The intermolecular H-bonding with the solvent competes with the intramolecular bond, often increasing the population of the diketo form.
Diagnostic Protocol:
-
NMR Validation: Run
H NMR in CDCl . Look for a broad singlet around 14–16 ppm (enolic OH) and a vinylic proton signal around 6.0–6.5 ppm.[1] The diketo form will show a methylene ( ) signal around 3.5–4.0 ppm. -
Kinetics Check: If you suspect degradation, re-run the sample after 24 hours in the same solvent. If the ratio remains constant, it is a tautomeric equilibrium, not degradation.[1]
Q2: Why does the peak shape change when I alter the pH of my mobile phase? Status: Ionization Effect
Technical Insight:
The
-
Acidic pH (< 4): The molecule is neutral (protonated).[1]
-
Basic pH (> 9): The molecule forms a stable enolate anion, delocalizing the negative charge across the dicarbonyl system.[1]
-
Neutral pH (6–8): You may observe peak broadening or splitting due to rapid proton exchange near the pKa.[1]
Recommendation: For HPLC analysis, maintain the mobile phase pH at < 3.0 (using 0.1% Formic Acid or TFA) to keep the molecule in its neutral, fully protonated form and suppress peak tailing.[1]
Module 2: Forced Degradation & Stability Profiling
Experimental Protocol: Stress Testing
To validate analytical methods or determine shelf-life, perform the following forced degradation study. This protocol isolates the specific vulnerabilities of the chlorothiophene and diketone moieties.
Degradation Pathways Visualization
The following diagram illustrates the primary degradation routes: Retro-Claisen Hydrolysis (Basic conditions) and Oxidative Cleavage (Peroxide/Light).
Caption: Mechanistic pathways for the degradation of 1-(5-chlorothiophen-2-yl)butane-1,3-dione under hydrolytic and oxidative stress.[1]
Step-by-Step Stress Testing Guide
| Stress Condition | Experimental Procedure | Mechanistic Target | Expected Result |
| Acid Hydrolysis | Dissolve 1 mg/mL in 0.1 M HCl. Reflux at 60°C for 4 hours. | Acid-catalyzed enol hydrolysis. | High Stability. Thiophene ring is stable; diketone hydrolysis is slow. |
| Base Hydrolysis | Dissolve 1 mg/mL in 0.1 M NaOH. Stir at RT for 2 hours. | Retro-Claisen Condensation. Nucleophilic attack at carbonyl. | High Degradation. Cleavage into 2-acetyl-5-chlorothiophene and acetic acid. |
| Oxidation | Add 3% H | S-oxidation of thiophene; | Moderate Degradation. Formation of S-oxides or carboxylic acids. |
| Photolysis | Expose solid/solution to 1.2 million lux hours (Xe lamp).[1] | Thiophene ring excitation; Singlet oxygen sensitization. | Sensitive. Discoloration (yellowing) due to radical polymerization.[1] |
| Thermal | Heat solid at 80°C for 24 hours. | Volatilization / Polymerization. | Stable (if pure).[1] Impurities may catalyze darkening. |
Critical Note on Base Stability: The Retro-Claisen cleavage is the most significant risk. In strong base, the hydroxide ion attacks the carbonyl carbon (typically the one adjacent to the methyl group due to steric/electronic factors), leading to C-C bond scission [1].[1] Avoid storing this compound in buffers with pH > 9.0.
Module 3: Storage & Handling FAQs
Q3: The compound has turned from off-white to yellow. Can I still use it? Answer: This indicates mild photo-oxidation or surface polymerization.
-
Action: Check purity via HPLC/TLC. If purity is >95%, the color change is likely superficial (trace conjugated impurities have high extinction coefficients).[1]
-
Purification: Recrystallize from Ethanol/Hexane or perform a rapid silica plug filtration to remove polar colored impurities.
Q4: Is the chlorine atom on the thiophene ring stable? Answer: Yes. The C-Cl bond on the thiophene ring is chemically robust under standard laboratory conditions. It is resistant to nucleophilic aromatic substitution unless subjected to extreme forcing conditions (e.g., high temperature with strong nucleophiles like methoxide).[1] The primary instability lies in the diketone tail , not the chlorothiophene head.[1]
Q5: How should I store stock solutions?
-
Recommended Solvent: Acetonitrile or Methanol (HPLC grade).[1]
-
Avoid: Acetone (interferes with UV detection/carbonyl chemistry) or highly basic buffers.[1]
-
Condition: -20°C, protected from light (amber vials).
-
Shelf-life: Stock solutions in MeOH are stable for < 1 week at RT due to slow ketal formation; stable for 6 months at -20°C.
References
-
Gomes, M. N., et al. (2017).[1][2] Chalcone derivatives: promising starting points for drug design.[2] (Discusses forced degradation protocols for thiophene-containing carbonyls).
-
Sigma-Aldrich. (n.d.). 1-(Thiophen-2-yl)butane-1,3-dione Product Information. (Structural analog data).
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms.[3]
-
BenchChem. (2025).[4] Technical Support: Stability of Thiophene-Containing Compounds.[1]
-
Ferreira, D., et al. (2011).[1] Structural Studies of
-Diketones and Their Implications on Biological Effects. Journal of Physical Organic Chemistry.[5]
Technical Support Center: Troubleshooting Keto-Enol Tautomer Analysis by NMR
Topic: Troubleshooting Keto-Enol Tautomer Analysis by NMR Spectroscopy Audience: Researchers, Scientists, Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting Manual
Introduction: The Dynamic Challenge
Keto-enol tautomerism represents a dynamic equilibrium that often complicates NMR analysis in drug discovery and organic synthesis. Unlike static structural elucidation, analyzing tautomers requires navigating the NMR timescale —the relationship between the rate of chemical exchange (
This guide addresses the three most common failure modes in tautomer analysis:
-
Spectral Broadening: Loss of signal due to intermediate exchange rates.
-
Quantification Errors: Inaccurate integration due to relaxation dynamics (
). -
Assignment Ambiguity: Difficulty distinguishing rapid internal proton transfer from bulk tautomerization.
Module 1: Troubleshooting Spectral Broadening & Exchange Dynamics
Symptom: Peaks for the keto and enol forms appear broadened, coalesce into a baseline hump, or vanish entirely, rather than appearing as distinct sharp sets.
Root Cause Analysis:
This is a kinetics issue. The interconversion rate between keto and enol forms is approaching the intermediate exchange regime on the NMR timescale. While keto-enol exchange is typically slow (seconds to hours) allowing for distinct signals, trace impurities can catalyze the reaction, pushing it into the intermediate regime (
Diagnostic & Solution Protocol
| Potential Cause | Diagnostic Step | Corrective Action |
| Acidic Solvent Impurities | Check solvent source. | Neutralize: Filter solvent through a small plug of basic alumina or anhydrous |
| Temperature Effects | Run a Variable Temperature (VT) experiment. | Cool Down: Lowering temperature (e.g., to 250K) slows exchange ( |
| Concentration Dependence | Check if broadening worsens at higher concentrations (aggregation). | Dilute: Perform serial dilutions (e.g., 10 mM vs 50 mM). If peaks sharpen, aggregation is catalyzing exchange. |
Visualizing the Troubleshooting Logic
Caption: Logic flow for resolving exchange-induced peak broadening in tautomeric mixtures.
Module 2: Solvent Selection & Equilibrium Shifting
Symptom: The desired tautomer is not visible, or the ratio is unfavorable for analysis.
Scientific Context (Meyer's Rule):
Solvent polarity dictates the equilibrium position (
-
Non-polar solvents (
, Benzene- ) favor the Enol form (for -dicarbonyls) because the Intramolecular Hydrogen Bond (IMHB) is stabilized in a low-dielectric environment. -
Polar solvents (
, , Methanol- ) favor the Keto form because the solvent molecules disrupt the IMHB and stabilize the more polar dicarbonyl dipoles via intermolecular H-bonding.
Reference Data: Solvent Impact on Acetylacetone Enolization
| Solvent | Dielectric Constant ( | % Enol Form (Approx.) | Dominant Interaction |
| Cyclohexane- | 2.0 | ~95% | IMHB (Stabilized) |
| Benzene- | 2.3 | ~92% | IMHB + |
| Chloroform- | 4.8 | ~81% | IMHB |
| DMSO- | 46.7 | ~60% | Intermolecular H-bond (Competes with IMHB) |
| Water- | 78.5 | ~15% | Strong Solvation of Keto Dipoles |
Data derived from classic physical chemistry experiments validating Meyer's Rule [1, 2].
Module 3: Quantitative NMR (qNMR) for Tautomer Ratios
Symptom: Integration values yield inconsistent ratios or do not sum to 100% accurately.
Technical Protocol:
Accurate quantification requires strict adherence to relaxation parameters. Tautomers often have significantly different relaxation times (
Step-by-Step qNMR Workflow
-
Determination:
-
Run an Inversion Recovery experiment (t1ir).
-
Determine the longest
in the molecule (usually a methine or isolated aromatic proton).
-
-
Acquisition Parameters:
-
Pulse Angle:
pulse is standard for max sensitivity, but requires long delays. -
Relaxation Delay (
): Must be (longest T1).-
Example: If keto
, set .
-
-
Scans (NS): Minimum 16-32 for S/N > 150:1.
-
-
Processing:
-
Baseline Correction: Apply manual phase correction followed by a polynomial baseline correction (critical for integrating broad enol -OH peaks).[1]
-
Integration: Integrate the Keto Methylene (typically
3.5-4.0 ppm, integrates to 2H) vs. the Enol Vinylic Methine (typically 5.0-6.0 ppm, integrates to 1H).
-
Calculation:
Frequently Asked Questions (FAQ)
Q1: I see a single set of peaks, but I expect tautomers. Is my compound pure? A: Not necessarily. If the exchange is fast on the NMR timescale (common in very acidic conditions or specific structural motifs), you will see a weighted average spectrum.
-
Test: Cool the sample to -40°C or -60°C. If the single peaks split into two sets, you have dynamic tautomerism [3].
Q2: The enol -OH peak is missing. Where is it? A: Enolic -OH protons are often extremely broad (spanning >1 ppm) due to chemical exchange and can be "lost" in the baseline.
-
Action: Expand your spectral window to 16-20 ppm. Look for a very broad hump downfield (
12-16 ppm). Do not rely on this peak for quantification; use the vinylic proton instead [4].
Q3: Can I use Methanol-
Q4: Why do my integration ratios change over time in the NMR tube? A: The sample has not reached thermodynamic equilibrium. Dissolving a solid (which may exist as 100% enol in the crystal lattice) into a solvent requires time to re-equilibrate to the solution-state ratio.
-
Protocol: Allow the sample to equilibrate in the solvent for at least 1-2 hours (or overnight) before acquiring quantitative data [5].
References
-
Cortney, C. H. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. ScholarWorks. [Link]
-
Grande, K. D., & Rosenfeld, S. M. (1980).[2] Tautomeric equilibria in acetoacetic acid. The Journal of Organic Chemistry, 45(9), 1626-1628.[2] [Link]
-
Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2). [Link]
Sources
Technical Support Center: Enhancing the Solubility of 1-(5-chlorothiophen-2-yl)butane-1,3-dione for Biological Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(5-chlorothiophen-2-yl)butane-1,3-dione and encountering challenges with its solubility in biological assays. As a β-diketone, this compound is prone to tautomerism and can exhibit poor aqueous solubility, which can lead to issues such as precipitation, inconsistent results, and underestimated biological activity.[1][2][3] This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 1-(5-chlorothiophen-2-yl)butane-1,3-dione, precipitating when I add it to my aqueous assay buffer or cell culture medium?
A1: Precipitation of hydrophobic compounds like 1-(5-chlorothiophen-2-yl)butane-1,3-dione in aqueous solutions is a common issue.[4] This phenomenon, often referred to as "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[4] The organic solvent disperses, leaving the compound to crash out of the solution. Additionally, the inherent low aqueous solubility of the compound is a primary contributing factor.[4]
Q2: What is the best solvent to use for my initial stock solution of 1-(5-chlorothiophen-2-yl)butane-1,3-dione?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving poorly water-soluble compounds for in vitro and in vivo studies.[4][5][6] It is a powerful aprotic solvent with a high capacity to dissolve a wide range of organic molecules.[5] However, it is crucial to be mindful of the final concentration of DMSO in your assay, as it can have toxic effects on cells.[5][7]
Q3: What is a safe concentration of DMSO to use in my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. As a general rule, it is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.5%, with an ideal concentration of ≤ 0.1% to minimize cellular stress and off-target effects.[4] Some studies suggest that for sensitive cell lines or long-term exposures, the DMSO concentration should be even lower, below 0.05%.[5] It is always best practice to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line and assay endpoints.
Q4: Can I use other solvents besides DMSO?
A4: Yes, other solvents and co-solvents can be used, although their suitability depends on the specific assay.[8] Options include:
-
Ethanol: Can be used, but it is generally more toxic to cells than DMSO.
-
Dimethylformamide (DMF): Another strong organic solvent, but it is also more toxic than DMSO.[9]
-
Polyethylene glycol (PEG): Can be used as a co-solvent with water or other solvents to improve solubility.[8]
For any new solvent or co-solvent system, it is essential to perform thorough validation to ensure it does not interfere with the assay or exhibit cytotoxicity.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Media
This is one of the most frequent challenges. The following step-by-step guide will help you systematically troubleshoot and resolve this issue.
The way you dilute your concentrated stock solution can significantly impact the solubility of your compound.
-
Prepare a High-Concentration Stock Solution: Dissolve 1-(5-chlorothiophen-2-yl)butane-1,3-dione in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming (to 37°C) and vortexing can aid dissolution.[4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer or cell culture medium. This gradual reduction in solvent concentration can prevent the compound from precipitating.
-
Rapid Mixing: When adding the compound to the aqueous solution, ensure rapid and thorough mixing. This can be achieved by vortexing or by pipetting up and down immediately after adding the stock solution.
-
Pre-warm the Aqueous Medium: Warming your assay buffer or cell culture medium to 37°C can increase the solubility of your compound.[4]
Advanced Solubility Enhancement Strategies
If optimizing the dilution protocol is insufficient, several advanced formulation strategies can be employed.
Strategy 1: Utilizing Co-solvents
A co-solvent system can sometimes maintain solubility better than a single solvent upon aqueous dilution.
-
DMSO/Ethanol or DMSO/PEG Mixtures: Prepare your initial stock solution in a mixture of solvents. For example, a 1:1 ratio of DMSO and ethanol or DMSO and PEG 400. This can sometimes improve the "soft landing" of the compound into the aqueous phase.
Strategy 2: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[10][12][13]
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated derivative.[12]
-
Prepare a Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-45% w/v).
-
Form the Complex:
-
Method A (Direct Dissolution): Add the powdered 1-(5-chlorothiophen-2-yl)butane-1,3-dione directly to the HP-β-CD solution. Stir or sonicate until the compound is dissolved.
-
Method B (Solvent Evaporation): Dissolve both the compound and HP-β-CD in a suitable organic solvent (e.g., ethanol). Then, evaporate the solvent under a stream of nitrogen or using a rotary evaporator. The resulting thin film can then be reconstituted in the aqueous assay buffer.
-
-
Filter the Solution: After forming the complex, filter the solution through a 0.22 µm filter to remove any undissolved compound.
| Parameter | Description | Considerations |
| Cyclodextrin Type | α, β, or γ cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) | β-cyclodextrins are most common for drug delivery. Derivatives often have improved solubility and safety profiles.[10][12] |
| Molar Ratio | The ratio of the compound to the cyclodextrin | An optimal ratio maximizes solubility and bioavailability. This often needs to be determined empirically.[12] |
| Preparation Method | Kneading, co-precipitation, freeze-drying, or spray drying.[14] | The chosen method can affect the efficiency of complex formation. |
Strategy 3: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be an effective approach. These systems present the drug in a solubilized state, which can enhance absorption and bioavailability.[14][15]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[16] This approach is more common for in vivo studies but can be adapted for in vitro assays with careful consideration of component toxicity.
Visualizing the Workflow: A Decision-Making Diagram
The following diagram outlines a logical workflow for addressing solubility issues with 1-(5-chlorothiophen-2-yl)butane-1,3-dione.
Caption: Decision workflow for enhancing compound solubility.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]
- Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research.
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2023). Biomedical Science and Research. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). National Center for Biotechnology Information. [Link]
-
Cyclodextrin / dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. (2010). Soft Matter. [Link]
-
A strategy to enhance the water solubility of luminescent β-diketonate-Europium(III) complexes for time-gated luminescence bioassays. (2024). PubMed. [Link]
- Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]
-
What effects does DMSO have on cell assays? (2017). Quora. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). National Center for Biotechnology Information. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). ResearchGate. [Link]
-
The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. (2025). Taylor & Francis Online. [Link]
-
DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. (2021). Frontiers in Pharmacology. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Dimethyl Sulfoxide and Their Toxicity. (2019). ResearchGate. [Link]
-
Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. [Link]
-
What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025). ResearchGate. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2011). ResearchGate. [Link]
-
Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. (2018). National Center for Biotechnology Information. [Link]
-
Troubleshooting Immunoprecipitation. Hycult Biotech. [Link]
-
Solubility Enhancement of Low Water Soluble Drug Using Granulating Agents. (2025). Impactfactor.org. [Link]
-
Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. (2021). RSC Publishing. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
1-(5-CHLOROTHIOPHEN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]
-
1-(5-chlorothiophen-2-yl)-4-(2-ethylpiperidin-1-yl)butane-1,4-dione. Chemazone. [Link]
-
2-Acetyl-5-chlorothiophene. Pharmaffiliates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
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- 16. hilarispublisher.com [hilarispublisher.com]
Derivatization of 1-(5-chlorothiophen-2-yl)butane-1,3-dione to improve bioactivity
Topic: Derivatization to Improve Bioactivity
Ticket ID: #THIO-BD-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Scaffold Analysis
User Query: "How do I derivatize 1-(5-chlorothiophen-2-yl)butane-1,3-dione to maximize potency and selectivity in antimicrobial and anticancer assays?"
Technical Insight:
The parent molecule, 1-(5-chlorothiophen-2-yl)butane-1,3-dione , is a privileged asymmetric
-
The 5-Chlorothiophene Moiety: Acts as a bioisostere for phenyl groups but with higher lipophilicity (LogP modulation) and metabolic blockage at the 5-position, preventing rapid oxidative degradation.
-
The 1,3-Dicarbonyl Core: A versatile electrophilic hub for heterocyclization (pyrazoles, isoxazoles) and nucleophilic attacks.
-
The C-3 Methylene Bridge: An acidic site (
) ideal for Knoevenagel condensations and electrophilic substitution.
This guide details three "Support Modules" to troubleshoot and optimize these derivatization pathways.
Interactive Workflow Visualization
The following diagram maps the decision logic for derivatizing this specific scaffold based on your target bioactivity.
Caption: Decision matrix for derivatizing the 5-chlorothiophene beta-diketone scaffold based on desired pharmacological outcome.
Module 1: Heterocyclization (Pyrazoles & Isoxazoles)
Goal: Lock the 1,3-dione into a rigid heterocyclic ring to improve metabolic stability and target selectivity (e.g., COX-2 inhibition).
Common Issue: Regioselectivity Failure
User Report: "I reacted the scaffold with methylhydrazine, but I got a mixture of isomers that I cannot separate."
Root Cause Analysis: Because your scaffold is asymmetric (methyl group vs. chlorothiophene group), nucleophilic attack by the hydrazine can occur at either carbonyl.
-
Kinetic Product: Attack at the less hindered carbonyl (near the methyl group).
-
Thermodynamic Product: Attack at the more electrophilic carbonyl (near the thiophene).
Troubleshooting Protocol: Regioselective Synthesis
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) |
| Solvent | Ethanol (anhydrous) | Acetic Acid (Glacial) |
| Temperature | 0°C to Room Temp | Reflux (80-100°C) |
| Catalyst | None or mild Lewis Acid | HCl (conc.) |
| Major Isomer | 3-(5-chlorothiophen-2-yl)-5-methylpyrazole | 5-(5-chlorothiophen-2-yl)-3-methylpyrazole |
Step-by-Step Protocol (Thermodynamic Route):
-
Dissolve 1.0 eq of 1-(5-chlorothiophen-2-yl)butane-1,3-dione in glacial acetic acid (10 mL/g).
-
Add 1.2 eq of the hydrazine derivative (e.g., phenylhydrazine).
-
Critical Step: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Cool to room temperature. Pour into ice-cold water.
-
Purification: The thermodynamic product usually precipitates. Filter and recrystallize from ethanol.
Scientific Rationale: The electron-withdrawing nature of the 5-chlorothiophene ring makes the adjacent carbonyl more electrophilic, but also more conjugated. Under high thermal energy (reflux in AcOH), the reaction equilibrates to the thermodynamically stable isomer where the bulky thiophene group is positioned away from the N-substituent (if using substituted hydrazines) [1][3].
Module 2: C-3 Functionalization (Knoevenagel Condensation)
Goal: Introduce a benzylidene moiety at the C-3 position to create an
Common Issue: No Reaction or Self-Condensation
User Report: "I'm trying to add a 4-methoxybenzylidene group, but the starting material remains unreacted."
Troubleshooting Guide:
Q: Which catalyst are you using?
-
Incorrect: Triethylamine (often too weak for this specific scaffold).
-
Correct:Piperidine + Glacial Acetic Acid (in situ formation of piperidinium acetate).
Q: Is water interfering?
-
The reaction is an equilibrium. Water is a byproduct.[1]
-
Solution: Use a Dean-Stark trap or molecular sieves if using benzene/toluene. Alternatively, perform the reaction in ethanol with excess catalyst.
Optimized Protocol:
-
Mix 1.0 eq of scaffold and 1.1 eq of aldehyde (e.g., 4-methoxybenzaldehyde) in Ethanol.
-
Add catalytic piperidine (0.1 eq) and acetic acid (5 drops) .
-
Reflux for 6–12 hours.
-
Observation: The product usually crystallizes out upon cooling due to the highly planar, conjugated system.
Mechanism: The piperidine deprotonates the C-3 methylene (active methylene), forming an enolate. This enolate attacks the aldehyde.[2] The subsequent dehydration is driven by the formation of a fully conjugated system extending from the chlorothiophene through the enone to the phenyl ring [4][5].
Module 3: Metal Complexation (Bioinorganic)
Goal: Enhance antimicrobial potency by coordinating the diketone to transition metals (Cu(II), Ni(II), Zn(II)).
Common Issue: Precipitation of Metal Hydroxides
User Report: "I added Copper(II) chloride to my ligand solution, but a blue sludge formed instead of crystals."
Root Cause: If the pH is too high (basic), metal hydroxides precipitate before the ligand can coordinate. If the pH is too low, the enol proton is not removed, preventing chelation.
Self-Validating Protocol:
-
Ligand Prep: Dissolve the scaffold in Ethanol.
-
Metal Prep: Dissolve Metal Acetate (M(OAc)
) in Methanol. Note: Acetates are preferred over chlorides as the acetate acts as a self-buffering base to remove the enol proton. -
Mixing: Add metal solution dropwise to ligand solution (Ratio 1:2 for M:L).
-
pH Adjustment: If using Metal Chlorides, add dilute NaOH dropwise until pH
6.5–7.0. Do not exceed pH 8. -
Reflux: Heat at 60°C for 2 hours.
-
Validation: Product should be a distinct color (e.g., Cu = Dark Green/Brown) and have a melting point >250°C (indicating an ionic/coordinate complex) [2][6].
FAQ: Frequently Asked Questions
Q1: Why is the 5-chloro group important? Can I use unsubstituted thiophene? A: You can, but the 5-chloro group serves two critical functions:
-
Metabolic Stability: The 2- and 5-positions of thiophene are metabolically active (susceptible to oxidation). Blocking the 5-position with Chlorine extends the half-life of the drug.
-
Lipophilicity: Chlorine increases the LogP, improving membrane permeability in bacterial or cancer cells [7].
Q2: My product oils out during recrystallization. How do I fix this? A: This is common with thiophene derivatives.
-
Trick: Dissolve the oil in a minimum amount of hot ethanol. Add warm water dropwise until slight turbidity appears. Re-heat to clear, then let it cool very slowly in a Dewar flask or insulated bath. Scratch the glass side to induce nucleation.
Q3: Can I synthesize a pyrimidine from this scaffold? A: Yes. React the scaffold with Urea (for hydroxypyrimidines) or Thiourea (for mercaptopyrimidines) in the presence of KOH in refluxing ethanol. These derivatives are potent kinase inhibitors.
References
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal. Available at: [Link]
-
Vertex AI Search Result 1.1. "Eco-friendly Synthesis, Characterization, and Antimicrobial Evaluation of Transition Metal (II) Complexes with Thiophene-Derived." Amazon AWS. Available at: [3][4][5][6][7][8][9][10][11][12][13][14]
-
Vertex AI Search Result 1.3. "Pyrazole synthesis - Organic Chemistry Portal." Organic Chemistry Portal. Available at: [Link]
-
Vertex AI Search Result 1.8. "Knoevenagel condensation - Wikipedia." Wikipedia. Available at: [Link]
-
Vertex AI Search Result 1.13. "Investigating chlorothiophene-based chalcones as anticancer agents." Arabian Journal of Chemistry. Available at: [Link]
-
Vertex AI Search Result 1.7. "Metal-Based Antibacterial and Antifungal Agents: Synthesis... of Co(II), Cu(II), Ni(II), and Zn(II) Complexes." PubMed Central (PMC). Available at: [Link]
-
Vertex AI Search Result 1.14. "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. ijper.org [ijper.org]
- 9. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. jchr.org [jchr.org]
- 14. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Validation & Comparative
Comparative analysis of the spectral data of similar thiophene β-diketones
Comparative Spectral Analysis of Thiophene β-Diketones: A Guide to Structural Dynamics and Ligand Selection
Introduction
Thiophene-based β-diketones, most notably 2-thenoyltrifluoroacetone (TTA), are indispensable ligands in coordination chemistry and materials science. They serve as premier extractants for selectively separating +4 transuranic actinides (e.g., Np, Pu) from macroscopic actinide matrices[1]. The efficacy of these ligands relies fundamentally on their structural dynamics—specifically, keto-enol tautomerism—which dictates their metal-binding affinity, solubility, and electronic properties.
As ligand design evolves from simple mono-β-diketones to complex bis-β-diketone architectures, understanding their spectral signatures becomes critical. This guide provides an objective, data-driven comparison of these molecules, detailing the causality behind their spectral shifts and outlining self-validating protocols for their characterization.
Structural Dynamics: The Causality of Keto-Enol Tautomerism
The reactivity of thiophene β-diketones is governed by the equilibrium between their diketo and enol forms. Because the interconversion between the diketo and enol forms is slow on the Nuclear Magnetic Resonance (NMR) timescale, both species can be distinctly observed and quantified[2].
In TTA, the highly electronegative trifluoromethyl (-CF₃) group exerts a profound electron-withdrawing effect. This stabilizes the enol tautomer through a strong intramolecular hydrogen bond, directing the enolization preferentially towards the CF₃ group rather than the thiophene ring[3]. Consequently, in non-polar solvents, TTA exists almost exclusively in the enolic form[4]. Conversely, non-fluorinated analogs exhibit a higher proportion of the diketo form, directly impacting their chelation kinetics.
Comparative Spectral Data
To objectively compare these ligands, we analyze their spectral signatures across NMR, IR, and UV-Vis platforms. The table below contrasts TTA (mono-fluorinated), TA (non-fluorinated thenoylacetone), and BTT (a bis-β-diketone dimer of TTA).
| Spectral Parameter | TTA (Mono-fluorinated) | TA (Non-fluorinated) | BTT (Bis-β-diketone dimer) |
| ¹H NMR (Enol -OH) | ~14.5 ppm (sharp singlet) | ~15.0 ppm (broad) | 12.09 ppm (broad singlet)[5] |
| ¹H NMR (Methine =CH-) | ~6.4 ppm | ~6.1 ppm | 6.99 ppm[5] |
| IR (C=O stretch) | ~1600 cm⁻¹ (H-bonded)[3] | ~1610 cm⁻¹ & ~1700 cm⁻¹ | ~1605 cm⁻¹ |
| IR (C-F stretch) | 1193, 1138 cm⁻¹[3] | N/A | 1190, 1140 cm⁻¹ |
| UV-Vis (λmax in DMSO) | 337 nm[5] | ~320 nm | 397 nm[5] |
| Dominant Form | >95% Enol[4] | ~70-80% Enol | >90% Enol |
Mechanistic Insights from Spectral Data
-
NMR Spectroscopy : The chemical shift of the enolic proton (-OH) is a direct measure of hydrogen bond strength. In bis-β-diketones like BTT, the enol proton appears as a broad singlet around δ 12.09 ppm, while the methine proton (=CH-) is observed at δ 6.99 ppm[5]. The absence of a methylene (-CH₂-) signal around 3.5-4.0 ppm confirms the dominance of the enol form.
-
IR Spectroscopy : The diketo form typically exhibits a sharp, unassociated C=O stretch near 1700 cm⁻¹. However, due to strong intramolecular hydrogen bonding in the enol form, this band shifts significantly lower (1600–1630 cm⁻¹)[3]. TTA and BTT also display intense C-F stretching vibrations at approximately 1193 cm⁻¹ and 1138 cm⁻¹[3].
-
UV-Vis Spectrophotometry : The π-π* transitions are highly sensitive to the extent of conjugation. TTA exhibits a maximum absorption (λmax) at 337 nm in DMSO. When two TTA units are coupled at the 5,5'-position of the thiophene ring to form BTT, the extended conjugation shifts the λmax bathochromically to 397 nm[5].
Analytical Workflow Visualization
Workflow for spectral characterization and tautomeric quantification of thiophene β-diketones.
Experimental Protocol: Self-Validating Spectral Characterization
To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for quantifying tautomeric ratios and verifying ligand purity.
Protocol 1: NMR Quantification of Tautomeric Ratios
Rationale: Water and protic solvents rapidly exchange with the enolic proton, obliterating the signal and shifting the equilibrium[2]. Anhydrous conditions are non-negotiable.
-
Sample Preparation : Dissolve 15 mg of the thiophene β-diketone in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Calibration : Tune the NMR probe to ¹H. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons (typically D1 ≥ 10 seconds). Failure to do so will result in incomplete relaxation of the methine and enol protons, skewing the integration and yielding false keto-enol ratios.
-
Acquisition & Integration : Acquire 64 scans. Phase and baseline-correct the spectrum manually. Integrate the enolic -OH (δ 12-15 ppm), the methine =CH- (δ 6.0-7.0 ppm), and the diketo -CH₂- (δ 3.5-4.0 ppm, if present).
-
Validation : The integral of the enolic -OH must perfectly match the integral of the methine =CH-. Any deviation indicates intermolecular exchange (e.g., moisture contamination) or signal suppression, invalidating the run.
Protocol 2: ATR-FTIR Structural Verification
Rationale: Solid-state IR provides an orthogonal validation of the keto-enol ratio without solvent interference.
-
Background Collection : Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).
-
Sample Deposition : Place 2-3 mg of solid β-diketone directly onto the crystal. Apply consistent pressure using the ATR anvil.
-
Spectral Analysis : Monitor the 1700–1500 cm⁻¹ region. The ratio of the free C=O peak (~1700 cm⁻¹) to the conjugated/H-bonded C=O peak (~1600 cm⁻¹) provides solid-state confirmation of the dominant tautomer identified in Protocol 1.
References
-
Advancing Understanding of the +4 Metal Extractant Thenoyltrifluoroacetonate... PubMed (nih.gov). URL:[Link]
-
A Structural Study of 2-Thenoyltrifluoroacetone Schiff Bases and Their Thione Derivatives. AIP Publishing. URL:[Link]
-
Tautomerism of β-Diketones and β-Thioxoketones. MDPI. URL:[Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC (nih.gov). URL:[Link]
-
Accepted Manuscript - RSC Publishing (Bis-β-diketone BTT). RSC.org. URL:[Link]
Sources
- 1. Advancing Understanding of the +4 Metal Extractant Thenoyltrifluoroacetonate (TTA-); Synthesis and Structure of MIVTTA4 (MIV = Zr, Hf, Ce, Th, U, Np, Pu) and MIII(TTA)4- (MIII = Ce, Nd, Sm, Yb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Biological activity of 1-(5-chlorothiophen-2-yl)butane-1,3-dione versus other β-diketones
Comparative Guide: Biological Activity of 1-(5-chlorothiophen-2-yl)butane-1,3-dione vs. -Diketone Alternatives
Executive Summary: The Thiophene Advantage
In the landscape of chelating pharmacophores, 1-(5-chlorothiophen-2-yl)butane-1,3-dione (often referred to as 5-chlorothenoylacetone ) represents a critical optimization over standard phenyl-based
This guide objectively compares the biological performance of this compound against industry standards, supported by mechanistic insights and experimental protocols.
Structural & Mechanistic Profile
The biological potency of 1-(5-chlorothiophen-2-yl)butane-1,3-dione stems from two key structural features that differentiate it from its peers:
-
The Thiophene Bioisostere: Replacing the phenyl ring (Benzoylacetone) with a thiophene ring reduces aromaticity slightly but increases electron density at the sulfur, enhancing metal coordination stability.
-
The 5-Chloro Substituent: This is the functional "warhead." The chlorine atom increases the partition coefficient (LogP), facilitating passive diffusion across microbial cell membranes—a limiting factor for many unsubstituted
-diketones.
Mechanism of Action: Chelation & Penetration
The compound acts primarily as a bidentate ligand . Upon deprotonation of the enolic hydroxyl, it forms stable six-membered chelate rings with transition metals (Cu²⁺, Ni²⁺, Co²⁺).
Figure 1: Mechanism of Action via Tweedy's Chelation Theory. The formation of a neutral complex reduces the polarity of the metal ion, allowing the lipophilic 5-chlorothiophene moiety to drag the cytotoxic metal across the lipid bilayer.
Comparative Biological Activity[1][2][3][4][5]
The following data compares 1-(5-chlorothiophen-2-yl)butane-1,3-dione against three standard alternatives: Acetylacetone (acac) , Benzoylacetone , and Thenoyltrifluoroacetone (TTFA) .
Table 1: Physicochemical and Biological Comparison
| Feature | 1-(5-Cl-thiophen-2-yl)butane-1,3-dione | Thenoyltrifluoroacetone (TTFA) | Benzoylacetone | Acetylacetone (acac) |
| Primary Class | Halogenated Heterocyclic | Fluorinated Heterocyclic | Aromatic | Aliphatic |
| Lipophilicity (LogP) | High (~2.8) | High (~2.6) | Moderate (~2.1) | Low (~0.3) |
| Acidity (pKa) | Moderate (~8.5) | High Acidity (~6.2) | Moderate (~8.7) | Low (~9.[1]0) |
| Primary Bio-Activity | Broad-spectrum Antimicrobial (esp. as Cu-complex) | Mitochondrial Complex II Inhibitor | Weak Antimicrobial | Solvent / Precursor |
| Key Advantage | Superior membrane penetration due to Cl-substituent. | Specific metabolic inhibition (Krebs cycle). | Low toxicity, general chelator. | Low cost, high volatility. |
| Antimicrobial MIC (Typical) | 10–25 µg/mL (Ligand)<5 µg/mL (Cu-Complex) | >50 µg/mL (Ligand)(Activity is target-specific) | >100 µg/mL | Inactive / Weak |
Analysis of Performance
-
vs. TTFA: TTFA is the gold standard for inhibiting succinate dehydrogenase (Complex II). However, for general antimicrobial applications , the 5-chloro analog often outperforms TTFA. The trifluoromethyl group in TTFA increases acidity, which can sometimes destabilize complexes at physiological pH compared to the 5-chloro analog.
-
vs. Benzoylacetone: The thiophene analog exhibits higher bioactivity than the phenyl analog. The sulfur atom in the ring acts as a secondary binding site (soft base) for soft metals, enhancing the stability and "poisoning" potential of the complex against bacterial enzymes.
Experimental Protocols
To validate the biological activity of this compound, the following protocols are recommended. These are designed to be self-validating controls.
Protocol A: Synthesis of the Ligand (Claisen Condensation)
This protocol ensures high purity, essential for accurate biological testing.
-
Reagents: 2-acetyl-5-chlorothiophene (10 mmol), Ethyl acetate (20 mmol), Sodium hydride (NaH, 60% dispersion, 20 mmol), dry Toluene.
-
Procedure:
-
Suspend NaH in dry toluene at 0°C under nitrogen.
-
Add ethyl acetate dropwise; stir for 15 min.
-
Add 2-acetyl-5-chlorothiophene dissolved in toluene dropwise over 30 min.
-
Critical Step: Allow temperature to rise to r.t. and reflux for 4 hours. The formation of a bulky precipitate (sodium salt) indicates success.
-
Quench with ice-cold dilute HCl to pH 4-5. Extract with dichloromethane.
-
-
Validation: TLC (Hexane:Ethyl Acetate 7:3). The product should appear as a distinct spot with
, distinct from the starting ketone ( ).
Protocol B: Antimicrobial Susceptibility Assay (Disc Diffusion)
Standardized for comparative analysis against Ciprofloxacin.
-
Preparation: Dissolve ligand and metal complexes in DMSO (1 mg/mL).
-
Culture: Inoculate nutrient agar plates with S. aureus and E. coli (
CFU/mL). -
Application: Impregnate 5mm filter paper discs with 10 µL, 20 µL, and 50 µL of test solution.
-
Control: Positive control: Ciprofloxacin (5 µ g/disc ). Negative control: Pure DMSO.
-
Incubation: 37°C for 24 hours.
-
Readout: Measure Zone of Inhibition (ZOI) in mm.
-
Expected Result: Ligand alone: 10–14 mm. Cu(II)-Complex: 20–28 mm (comparable to antibiotic).
-
Visualizing the Synthesis Workflow
Figure 2: Synthetic pathway from precursor to bioactive ligand and subsequent metal complexation.
References
-
Biological Activity of Thiophene-based
-diketones: -
Antimicrobial Metal Complexes
- Hossain, M.S., et al. (2018). "Metal Complexes as Potential Antimicrobial Agent: A Review." American Journal of Heterocyclic Chemistry.
-
Thenoyltrifluoroacetone (TTFA)
- Piconi, L., et al. (2006). "Thenoyltrifluoroacetone selectively inhibits mitochondrial complex II activity." Biochemical Pharmacology.
-
Synthesis of Thiophene Diketones
- Der Pharma Chemica. (2011). "Synthesis, properties and biological activity of thiophene: A review."
-
Comparative Chalcone Derivatives
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. staff.najah.edu [staff.najah.edu]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Chlorothiophene β-Diketone Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the β-diketone moiety is a privileged scaffold, known for its metal-chelating properties and its presence in a variety of biologically active compounds.[1][2] When coupled with a chlorothiophene ring, a bioisostere of the phenyl group found in many pharmaceuticals, the resulting derivatives present a compelling area of investigation for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of chlorothiophene β-diketone derivatives and their close analogs, drawing upon experimental data from related compound series to illuminate the path for future drug design and development. While direct comparative studies on a homologous series of chlorothiophene β-diketone derivatives are not extensively documented in the current literature, a careful examination of structurally similar compounds, such as chlorothiophene-based chalcones, offers significant insights into the key structural features governing their biological activity.
The Architectural Blueprint: Understanding the Core Structure
The foundational structure of a chlorothiophene β-diketone derivative features a chlorosubstituted thiophene ring linked to a 1,3-dicarbonyl system. The inherent reactivity and conformational flexibility of the β-diketone group, including its ability to undergo keto-enol tautomerism, are pivotal to its biological interactions.[1] The sites for structural modification, which are crucial for SAR studies, are primarily the second substituent on the β-diketone moiety (R) and the position and number of chlorine atoms on the thiophene ring.
Caption: General structure of chlorothiophene β-diketones and key modification sites.
Structure-Activity Relationship Analysis: A Tale of Two Moieties
To dissect the SAR of chlorothiophene β-diketone derivatives, we will extrapolate from a detailed study on a series of chlorothiophene-based chalcones, which share the chlorothiophene keto-group core. These compounds were evaluated for their anticancer activity, providing valuable quantitative data in the form of IC50 values.[3][4]
Case Study: Anticancer Activity of Chlorothiophene-Based Chalcones
A series of (E)-1-(5-chlorothiophen-2-yl)-3-(substituted-phenyl)prop-2-en-1-one analogs were synthesized and tested against various cancer cell lines. The results, summarized in the table below, reveal critical insights into how substitutions on the phenyl ring modulate cytotoxicity.[3]
| Compound | R (Substitution on Phenyl Ring) | IC50 (µg/mL) vs. WiDr Cells | IC50 (µg/mL) vs. Normal Cells (Vero) |
| C1 | H | 1.54 | >100 |
| C2 | 2-OCH₃ | 10.11 | >100 |
| C3 | 3-OCH₃ | 1.89 | >100 |
| C4 | 4-OCH₃ | 0.77 | >100 |
| C6 | 2-Cl | 0.45 | 15.63 |
Data sourced from: Fathiana Wulan, F., et al. (2025). Arabian Journal of Chemistry.[3]
From this data, several key SAR trends can be identified:
-
Impact of Methoxy Group Position: The position of the electron-donating methoxy group on the phenyl ring significantly influences anticancer activity. A methoxy group at the para-position (C4) resulted in the highest potency among the methoxy-substituted analogs, with an IC50 value of 0.77 µg/mL against WiDr cells.[3] In contrast, a methoxy group at the ortho-position (C2) led to a dramatic decrease in activity (IC50 = 10.11 µg/mL).[3] This suggests that steric hindrance at the ortho position may be detrimental to the compound's interaction with its biological target.
-
Effect of Halogen Substitution: The introduction of a chlorine atom at the ortho-position of the phenyl ring (C6) resulted in the most potent compound in the series, with an IC50 of 0.45 µg/mL.[3] However, this increased potency came at the cost of higher toxicity towards normal cells.[3] This highlights a common challenge in drug development: balancing potency with selectivity.
-
Selectivity: Most of the synthesized chalcones exhibited promising selectivity, with high IC50 values against normal Vero cells. Compound C4, with a para-methoxy group, demonstrated a particularly favorable profile, combining high potency against cancer cells with low toxicity to normal cells.[3]
Extrapolating to Chlorothiophene β-Diketones
Based on the insights from the chlorothiophene chalcones, we can hypothesize the following SAR trends for chlorothiophene β-diketone derivatives:
-
The Nature of the Second Substituent (R-group): For a generic structure of 1-(chlorothiophen-2-yl)-3-(R)-propane-1,3-dione, the nature of the 'R' group is expected to be a major determinant of biological activity. If 'R' is a substituted aryl ring, we can anticipate that the position and electronic nature of the substituents will be critical, similar to the chalcone series. Electron-withdrawing groups might enhance activity, but could also increase general cytotoxicity.
-
The Chlorothiophene Moiety: The presence and position of the chlorine atom on the thiophene ring are likely to influence the molecule's overall electronic properties and metabolic stability. Dichloro- or trichloro-substitution patterns could lead to increased potency but would need to be carefully evaluated for off-target effects.[5]
Experimental Protocols: A Guide to Biological Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed protocols for key biological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for assessing the in vitro antibacterial activity of novel compounds.[1][2]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Preparation of Compound Dilutions: Prepare a stock solution of each chlorothiophene β-diketone derivative in an appropriate solvent like DMSO. Perform two-fold serial dilutions of the compounds in the broth medium directly within a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).[2]
-
Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[1]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[2]
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., WiDr, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chlorothiophene β-diketone derivatives and incubate for a further 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
The structure-activity relationship of chlorothiophene-containing compounds is a rich field of study with significant therapeutic potential. While this guide has drawn upon data from closely related chalcone analogs to infer the SAR of chlorothiophene β-diketone derivatives, it underscores the need for direct and systematic investigation of this specific compound class. Future research should focus on the synthesis and biological evaluation of a diverse library of chlorothiophene β-diketones, with systematic variations in the substitution pattern of both the thiophene and the second substituent on the β-diketone moiety. Such studies, guided by the principles and protocols outlined herein, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.
References
-
Fathiana Wulan, F., Astuti, E., Prasetyo, N., Kumar, N., & Wahyuningsih, T. D. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 18, 105634. Retrieved from [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. Retrieved from [Link]
-
Wahyuningsih, T. D., et al. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide to the Metal Chelating Properties of β-Diketone Ligands
Introduction
β-diketones are a premier class of organic chelating agents characterized by two carbonyl groups separated by a single methylene bridge. Through keto-enol tautomerism, these compounds can be deprotonated to form highly stable, bidentate monoanionic ligands. These ligands coordinate with a vast array of transition metals and lanthanides, forming robust six-membered chelate rings. This comparative guide evaluates the thermodynamic stability, structural nuances, and extraction efficiencies of four benchmark β-diketones: Acetylacetone (acac), Hexafluoroacetylacetone (hfac), Thenoyltrifluoroacetone (TTA), and Dibenzoylmethane (DBM).
Structural Dynamics & Chelating Efficacy
The chelating behavior of a β-diketone is fundamentally dictated by its peripheral substituents, which exert profound steric and electronic effects on the coordinating oxygen atoms.
-
Electronic Effects and
: The acidity of the methylene protons (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> ) is the primary determinant of the pH required for successful metal extraction. Electron-withdrawing groups, such as the trifluoromethyl (-CF₃) moieties in hfac and TTA, withdraw electron density from the enolate system. This significantly lowers the (making the ligand more acidic), allowing for metal chelation at much lower pH values. This is critical for extracting metals that rapidly precipitate as insoluble hydroxides at neutral pH. -
Thermodynamic Stability (
): While fluorinated ligands allow extraction at lower pH, their reduced basicity means the absolute thermodynamic stability constants ( ) of their metal complexes are generally lower than those of electron-rich ligands like acac or DBM[1]. However, their conditional stability in acidic media is vastly superior. -
Steric Bulk and Lipophilicity: Bulky aromatic substituents, such as the phenyl rings in DBM or the thienyl ring in TTA, drastically increase the lipophilicity of the resulting neutral metal complex. This hydrophobicity is essential for driving the partitioning of the complex into an organic phase during solvent extraction[2].
Quantitative Comparison of Ligand Properties
The following table summarizes the physicochemical properties and approximate stability constants to illustrate the structure-activity trends among these four benchmark ligands.
| Ligand | Abbreviation | Substituents (R₁, R₂) | Approx. | Key Characteristic | ||
| Acetylacetone | acac | -CH₃, -CH₃ | 8.9 | ~15.0 | ~11.5 | Standard baseline ligand; requires higher pH for extraction. |
| Dibenzoylmethane | DBM | -Phenyl, -Phenyl | 9.3 | ~16.0 | ~13.0 | High steric bulk; forms highly lipophilic complexes. |
| Thenoyltrifluoroacetone | TTA | -Thienyl, -CF₃ | 6.2 | ~11.5 | ~10.0 | Excellent for low-pH extraction; strong luminescence sensitizer. |
| Hexafluoroacetylacetone | hfac | -CF₃, -CF₃ | 4.3 | ~8.5 | ~6.0 | Highly volatile complexes; used in CVD and extreme low-pH extraction. |
Experimental Methodologies
Protocol 1: Synergistic Biphasic Solvent Extraction of Lanthanides (Eu³⁺)
Objective: Extract Eu³⁺ from an aqueous matrix using TTA and a neutral synergistic donor, Trioctylphosphine oxide (TOPO). Causality & Logic: Lanthanide ions typically have high coordination numbers (8-9). A complex like Eu(TTA)₃ is electrically neutral but retains inner-sphere water molecules, which severely limits its solubility in non-polar organic solvents. The addition of TOPO displaces these water molecules, forming a highly lipophilic Eu(TTA)₃(TOPO)₂ adduct. This synergistic effect exponentially increases the distribution ratio of the metal into the organic phase[3],[1].
Step-by-Step Procedure:
-
Aqueous Phase Preparation: Prepare a 1.0 mM solution of EuCl₃ in a 0.1 M MES buffer adjusted to pH 5.0. Rationale: A pH of 5.0 is sufficiently above the
of TTA to promote deprotonation, but low enough to prevent the formation of unextractable Eu(OH)₃ species. -
Organic Phase Preparation: Dissolve 10 mM TTA and 10 mM TOPO in a non-polar solvent such as toluene.
-
Biphasic Equilibration: Combine equal volumes (e.g., 10 mL) of the aqueous and organic phases in a separatory funnel. Agitate vigorously for 30 minutes at 25°C to ensure thermodynamic equilibrium across the phase boundary.
-
Phase Separation & Validation (Self-Validating Step): Allow the phases to separate completely. Extract the aqueous phase and quantify the residual Eu³⁺ concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the mass balance between the initial spike and the residual aqueous concentration to validate the extraction efficiency.
Protocol 2: Spectrophotometric Determination of Stability Constants (Job's Method)
Objective: Determine the binding stoichiometry and stability constant of the Cu(II)-acac complex. Causality & Logic: Chelation alters the electronic environment of the β-diketone's conjugated π-system, causing a distinct shift in its UV-Vis absorption spectrum. Job's Method of Continuous Variation leverages this shift to identify the stoichiometric ratio of the complex.
Step-by-Step Procedure:
-
Stock Solutions: Prepare equimolar (1.0 mM) stock solutions of Cu(NO₃)₂ and acetylacetone in a 50:50 ethanol/water mixture to ensure ligand solubility.
-
Sample Matrix: Prepare a series of 11 vials. Vary the mole fraction of the ligand (
) from 0.0 to 1.0 in 0.1 increments, ensuring the total combined concentration of metal and ligand remains constant at 1.0 mM. -
Incubation & Control (Self-Validating Step): Incubate the solutions in the dark for 1 hour at 25°C. Concurrently, prepare a positive control containing 0.5 mM Cu(NO₃)₂ and 5.0 mM EDTA to establish the baseline absorbance of a fully chelated, competitive copper system.
-
Spectrophotometric Analysis: Blank the spectrophotometer with the solvent. Measure the absorbance of each vial at the pre-determined
of the Cu-acac complex (typically ~305 nm). -
Data Synthesis: Plot the corrected absorbance (
) against the ligand mole fraction ( ). The apex of the resulting parabola indicates the coordination stoichiometry (e.g., an apex at confirms a 1:2 Metal:Ligand ratio).
Workflow Visualization
Logical workflow of synergistic metal extraction using β-diketones and neutral donor ligands.
Applications in Drug Development and Advanced Research
-
Luminescent Probes & Diagnostics: Lanthanide complexes, particularly Eu³⁺ coordinated with TTA, exhibit intense, long-lived luminescence due to the "antenna effect." The TTA ligand absorbs UV light and efficiently transfers the energy to the emitting levels of the Eu³⁺ ion. These complexes are heavily utilized in time-resolved fluoroimmunoassays, offering exceptional signal-to-noise ratios in biological matrices[4],[5].
-
Radiopharmaceutical Purification: The highly selective extraction profiles of fluorinated β-diketones (like hfac) are leveraged in the isolation and purification of radiometals (e.g., ⁶⁴Cu, ⁸⁹Zr) from cyclotron target materials, ensuring high specific activity for PET and SPECT imaging agents[6].
References
-
Title : Chelating Extractants for Metals Source : MDPI URL : 3
-
Title : A Comparative Guide to the Chelating Abilities of Beta-Diketones Source : Benchchem URL :
-
Title : SYSTEMATIC STUDY OF THE SOLVENT EXTRACTION OF METAL β-DIKETONATES Source : OSTI.GOV URL : 6
-
Title : Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone Source : RSC Advances URL :2
-
Title : Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Source : PMC (NIH) URL :4
-
Title : Assessment of the Equilibrium Constants of Mixed Complexes of Rare Earth Elements with Acidic (Chelating) and Organophosphorus Ligands Source : MDPI URL :1
-
Title : The luminescence response of Eu(III)-thenoyltrifluoroacetonate complexes upon preresonant excitation Source : ResearchGate URL : 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SYSTEMATIC STUDY OF THE SOLVENT EXTRACTION OF METAL $beta$-DIKETONATES (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-(5-Chlorothiophen-2-yl)butane-1,3-dione
Introduction
1-(5-chlorothiophen-2-yl)butane-1,3-dione is a β-diketone functionalized with a chlorothiophene moiety. While not a widely studied compound in final drug formulations, its structural motifs are common in medicinal chemistry, often serving as a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity and concentration of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final API. Consequently, the development and validation of robust analytical methods to quantify this compound are not merely a regulatory formality but a scientific necessity for ensuring process control and product quality.
This guide provides a comparative analysis of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of 1-(5-chlorothiophen-2-yl)butane-1,3-dione. We will delve into the rationale for method selection, provide detailed protocols for method validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present comparative data to guide researchers and drug development professionals in making informed decisions.
Method Selection: A Tale of Two Techniques
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte. 1-(5-chlorothiophen-2-yl)butane-1,3-dione, with an estimated boiling point and moderate polarity, is amenable to both techniques. The decision, therefore, rests on other factors such as thermal stability, the presence of non-volatile impurities, and the desired sensitivity.
-
Reverse-Phase HPLC (RP-HPLC): This is often the workhorse of pharmaceutical analysis. It is ideal for compounds with moderate to low polarity and is non-destructive. Given the structure of our target compound, RP-HPLC offers excellent selectivity and is less likely to cause thermal degradation, which can be a concern for β-diketones.
-
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. While potentially offering higher resolution for volatile impurities, it requires the analyte to be stable at the high temperatures of the injection port and column. The primary risk for 1-(5-chlorothiophen-2-yl)butane-1,3-dione would be thermal decomposition, which could lead to inaccurate quantification.
For the purpose of this guide, we will focus on RP-HPLC as the primary, and generally more robust, method for this class of compounds. However, we will also outline the validation considerations for GC, should it be chosen for specific applications, such as analyzing volatile impurities.
The Validation Workflow: A Structured Approach
A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation process, as outlined in the ICH Q2(R1) guideline.
Caption: A streamlined workflow for analytical method validation, from development to robustness testing.
Part 1: Validation of a Reverse-Phase HPLC Method
Proposed HPLC Method Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Standard Concentration: 100 µg/mL in mobile phase
Detailed Validation Protocols & Acceptance Criteria
1.2.1 Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare a solution of the 1-(5-chlorothiophen-2-yl)butane-1,3-dione standard.
-
Prepare a solution of a placebo (all formulation components except the analyte).
-
Prepare a spiked solution containing the standard and known related substances or potential impurities.
-
Subject a solution of the standard to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The peak for 1-(5-chlorothiophen-2-yl)butane-1,3-dione should be free from any co-eluting peaks in the placebo and spiked samples. Peak purity analysis (using a photodiode array detector) should show that the analyte peak is spectrally homogeneous.
1.2.2 Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a stock solution of the standard.
-
Perform serial dilutions to prepare at least five concentrations across the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
1.2.3 Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each concentration level).
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
1.2.4 Precision
Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
1.2.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N of 3:1 is the LOD.
-
The concentration that yields an S/N of 10:1 is the LOQ.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.
1.2.6 Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Analyze a standard solution with each variation and assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's reliability during normal usage.
Comparative Data Summary (Hypothetical)
| Validation Parameter | HPLC Method | GC Method (Predicted) | ICH Q2(R1) Guideline |
| Specificity | No interference observed | Potential for thermal degradants | No interference at analyte retention time |
| Linearity (r²) | 0.9995 | 0.998 (if stable) | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 95.0% - 105.0% (variable) | 98.0% - 102.0% |
| Precision (RSD) | < 1.0% | < 2.5% | ≤ 2.0% |
| LOQ (µg/mL) | 0.1 | 0.5 | Sufficient for intended purpose |
| Robustness | Passed | Sensitive to inlet temperature | No significant impact from minor changes |
Part 2: Considerations for Gas Chromatography (GC) Method Validation
While HPLC is preferred, a GC method might be developed for specific applications, such as the analysis of volatile organic impurities. The validation parameters remain the same as for HPLC, but the experimental execution and potential challenges differ.
Proposed GC Method Conditions
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C (requires optimization to prevent degradation)
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Detector: Flame Ionization Detector (FID) at 300 °C
Key Validation Challenges for GC
-
Thermal Stability: The primary challenge is ensuring the analyte does not degrade in the hot inlet. This must be thoroughly investigated during specificity and accuracy studies. Any new peaks appearing at higher temperatures should be identified.
-
Injector Linearity: The split/splitless injector's performance can be concentration-dependent. Linearity studies must cover the full range of expected concentrations to ensure accurate quantification.
-
Matrix Effects: For complex samples, non-volatile matrix components can accumulate in the liner and column, affecting precision and accuracy over time. A robust preventative maintenance schedule is crucial.
The logical relationship between different validation parameters is a key concept in building a self-validating system. The following diagram illustrates these interdependencies.
Caption: Interdependencies of core analytical validation parameters.
Conclusion and Recommendations
For the routine analysis and quality control of 1-(5-chlorothiophen-2-yl)butane-1,3-dione, a reverse-phase HPLC method is the superior choice. It offers greater robustness, minimizes the risk of thermal degradation, and aligns with standard practices in the pharmaceutical industry. The validation of such a method, when performed according to the detailed protocols outlined in this guide, will produce a reliable and defensible analytical procedure suitable for regulatory submission.
A GC method should only be considered for orthogonal testing or for specific applications where volatile impurities are of primary concern. In such cases, careful attention must be paid to the thermal stability of the analyte to avoid generating inaccurate data.
Ultimately, the goal of method validation is to build a deep understanding of the method's performance and its limitations. By following the principles of the ICH Q2(R1) guideline and applying the practical insights discussed herein, researchers can ensure the integrity of their analytical data and, by extension, the quality of the materials they produce.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Cross-reactivity and selectivity of 1-(5-chlorothiophen-2-yl)butane-1,3-dione in biological assays
Publish Comparison Guide: Cross-Reactivity and Selectivity of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione (Cl-TBD) in Biological Assays
Executive Summary: The Role of Cl-TBD in Bioassays
1-(5-Chlorothiophen-2-yl)butane-1,3-dione (Cl-TBD) is a specialized
Unlike its fluorinated analog Thenoyltrifluoroacetone (TTA) , which is the industry standard for Europium (Eu
Mechanistic Basis of Selectivity
The biological activity of Cl-TBD is governed by its ability to form stable, six-membered chelate rings with divalent and trivalent metal ions.
The Antenna Effect (Lanthanide Sensitization)
In TRF assays, Cl-TBD acts as a "photon harvester." It absorbs UV light (approx. 330–350 nm) and transfers energy via its triplet state (
-
Selectivity Factor: The energy gap between the ligand's
state and the metal's resonance level is critical. Cl-TBD's chlorothiophene moiety redshifts the absorption maximum compared to TTA, potentially reducing excitation of biological autofluorescence (e.g., from tryptophan or NADH). -
Cross-Reactivity Risk: Competitive binding by ubiquitous ions like Ca
or Mg can displace Eu or quench fluorescence. Cl-TBD’s higher pKa makes it more selective for high-affinity Lewis acids (Ln ) over weaker binders (Ca ) at neutral pH compared to more acidic chelators.
Metalloenzyme Inhibition
As a pharmacophore, Cl-TBD mimics the transition state of substrates in metalloenzymes.
-
Target: Active site metal ions (e.g., Mg
in HIV Integrase, Mn in HCV NS5B). -
Mechanism: The keto-enol tautomer coordinates the metal, blocking substrate access.
Comparative Performance Analysis
The following table contrasts Cl-TBD with its primary alternatives: TTA (Standard TRF reagent) and Acetylacetone (acac) (General chelator).
Table 1: Physicochemical and Assay Performance Comparison
| Feature | Cl-TBD (1-(5-Cl-thiophen...)) | TTA (Thenoyltrifluoroacetone) | Acetylacetone (acac) |
| Structure | Chlorothiophene + Methyl | Thiophene + Trifluoromethyl | Methyl + Methyl |
| pKa (Enol) | ~8.8 – 9.2 (Weakly Acidic) | ~6.3 (Strongly Acidic) | ~9.0 (Weakly Acidic) |
| Metal Affinity (pH 7.4) | Moderate (Requires deprotonation) | High (Fully ionized) | Low |
| Eu | High (Red-shifted excitation) | Very High (Gold Standard) | Low (Poor antenna match) |
| Cross-Reactivity (Ca | Low (Selectivity Advantage) | Moderate (Binds at neutral pH) | Very Low |
| Biological Stability | High (Resistant to hydrolysis) | Moderate (CF | Low (Volatile/Metabolized) |
| Primary Utility | Selective Probes, Fragment Screening | TRF Assays, Extraction | Synthesis, Crystallography |
Key Insight: While TTA is a more potent chelator at physiological pH, Cl-TBD offers superior selectivity . Its higher pKa means it remains largely protonated (neutral) at pH 7.4, preventing non-specific binding to "off-target" cytosolic metals (Ca
Visualization: Mechanism of Action
The diagram below illustrates the dual pathways: The Antenna Effect for fluorescence assays and the Competitive Inhibition mode for metalloenzymes.
Caption: (A) Energy transfer pathway in Eu-Cl-TBD complexes for TRF assays. (B) Mechanism of competitive inhibition where Cl-TBD chelates the catalytic metal cofactor.
Experimental Protocols
To validate the performance of Cl-TBD, the following self-validating protocols are recommended.
Protocol A: Synthesis of Eu(Cl-TBD) (Phen) Complex for TRF
Objective: Create a highly stable, red-emitting probe for bioassays.
-
Reagents:
-
Europium(III) chloride hexahydrate (
). -
Cl-TBD (1-(5-chlorothiophen-2-yl)butane-1,3-dione).
-
1,10-Phenanthroline (Phen) – Synergistic ligand to displace water and prevent quenching.
-
Ethanol (99.9%), NaOH (1M).
-
-
Workflow:
-
Dissolve 3.0 equivalents of Cl-TBD and 1.0 equivalent of Phen in Ethanol.
-
Adjust pH to 8.5 using NaOH (critical step to deprotonate Cl-TBD without forming hydroxides).
-
Dropwise add 1.0 equivalent of
in Ethanol. -
Stir at 60°C for 2 hours. Precipitate forms.[1]
-
Filter and wash with cold ethanol.
-
-
Validation (QC):
-
UV-Vis: Check absorbance max shift (Ligand alone
nm Complex nm). -
Lifetime Decay: Measure fluorescence lifetime (
). Successful complexation yields s (water-free environment).
-
Protocol B: Determination of Metal Selectivity (Cross-Reactivity)
Objective: Quantify interference from biological ions (Ca
-
Setup: Prepare a 10
M solution of the Eu(Cl-TBD) complex in TRIS buffer (pH 7.4). -
Challenge: Spike samples with increasing concentrations (10
M – 10 mM) of competing ions: , , . -
Readout: Measure Time-Resolved Fluorescence (Excitation: 340 nm, Emission: 615 nm, Delay: 400
s). -
Analysis: Plot Relative Fluorescence Units (RFU) vs. Ion Concentration.
-
Pass Criteria:
signal loss at 1 mM Ca . (Demonstrates stability against serum electrolytes).
-
Cross-Reactivity & Selectivity Profile
Biological Cross-Reactivity
-
Serum Albumin (HSA/BSA):
-diketones can bind to hydrophobic pockets of albumin (Site I/II).-
Observation: Cl-TBD, being more lipophilic than acetylacetone due to the chlorothiophene ring, shows higher non-specific binding to BSA.
-
Mitigation: In assays, use 0.1% Tween-20 or Triton X-100 to disrupt low-affinity hydrophobic interactions, or use the Eu-complex form which is bulky and less prone to deep pocket binding.
-
-
Cysteine Proteases: The chlorothiophene moiety is relatively stable, unlike
-haloketones which alkylate cysteines. Cl-TBD shows low cross-reactivity with nucleophilic cysteines compared to chloro-methyl ketones.
Selectivity in Enzyme Assays
When used as an inhibitor (e.g., for HCV NS5B):
-
Selectivity Window: Cl-TBD inhibits Mg
-dependent polymerases with IC values typically in the micromolar range (5–50 M). -
Off-Target: It may inhibit other metalloenzymes like Carbonic Anhydrase or Lipoxygenase if the concentration exceeds 100
M. -
Recommendation: Always include a "metal rescue" control (adding excess Mg
) to confirm the mechanism is chelation-dependent and not non-specific aggregation.
References
-
Binnemans, K. (2005). "Lanthanide-Based Luminescent Hybrid Materials." Chemical Reviews, 109(9), 4283–4374. Link
-
Eliseeva, S. V., & Bünzli, J. C. G. (2010). "Lanthanide luminescence for functional materials and bio-sciences." Chemical Society Reviews, 39(1), 189-227. Link
-
Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry, 51(18), 5843–5855. (Context on
-diketone pharmacophores). Link -
Gao, Y., et al. (2020). "Thiophene-based
-diketone Europium complexes: Synthesis and luminescence properties." Journal of Luminescence, 226, 117462. Link -
PubChem Compound Summary. "2-Acetyl-5-chlorothiophene (Precursor/Related Structure)." National Center for Biotechnology Information. Link
Sources
Safety Operating Guide
Proper Disposal of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione, a halogenated beta-diketone, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Understanding the Hazard Profile
-
Halogenated Organic Compound: The presence of a chlorine atom on the thiophene ring classifies this compound as a halogenated organic.[1] Such compounds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants if not handled correctly.[2] Halogenated wastes are typically managed through incineration at high temperatures.[1][2]
-
Beta-Diketone: The 1,3-dione functionality may impart reactivity and potential for chelation with metals. While not acutely hazardous in itself, its decomposition products under certain conditions should be considered.
-
General Chemical Hazards: As with many organic compounds, potential hazards include skin and eye irritation, and possible toxicity if ingested or inhaled.[3][4][5]
Given these characteristics, 1-(5-Chlorothiophen-2-yl)butane-1,3-dione must be treated as a hazardous waste.[6]
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling the waste, ensure all appropriate personal protective equipment is worn to prevent exposure.
-
Eye Protection: Chemical splash goggles are mandatory.[7]
-
Hand Protection: Wear chemically resistant gloves.[7]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound in a powdered form or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is recommended.[7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Waste Segregation: The Cornerstone of Proper Disposal
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[1][8] The primary directive for 1-(5-Chlorothiophen-2-yl)butane-1,3-dione is to classify it as a halogenated organic waste .
Experimental Protocol: Waste Segregation
-
Obtain a Designated Waste Container: Procure a clearly labeled, leak-proof container specifically designated for "Halogenated Organic Waste."[1][9] This container should be made of a material compatible with the waste, typically high-density polyethylene (HDPE).
-
Labeling: Immediately upon adding the first quantity of waste, the container must be labeled with the words "Hazardous Waste," the full chemical name "1-(5-Chlorothiophen-2-yl)butane-1,3-dione," and the approximate quantity.[9][10] Do not use abbreviations or chemical formulas.[9]
-
Segregation Logic:
-
DO NOT mix with non-halogenated organic waste. This is critical as the disposal methods for these two streams are different and cross-contamination can lead to higher disposal costs and regulatory non-compliance.[2]
-
DO NOT mix with strong oxidizing or reducing agents.[10]
-
DO NOT dispose of this compound down the sink or in regular trash.[9] This is strictly prohibited.[2]
-
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision workflow.
Storage of Waste On-Site
Proper storage of the segregated waste container is a key aspect of laboratory safety and regulatory compliance.
| Storage Requirement | Guideline | Rationale |
| Container | Must be in good condition, compatible with the waste, and have a tightly sealing cap.[9][11] | To prevent leaks, spills, and the release of vapors. |
| Labeling | Clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[9][10] | Ensures proper identification and handling by all personnel and waste disposal contractors. |
| Closure | Keep the container closed at all times except when adding waste.[6][9] | To minimize the release of volatile organic compounds (VOCs) and prevent spills. |
| Location | Store in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11] | Prevents accidental mixing of incompatible wastes and keeps the waste secure. |
| Secondary Containment | Store the waste container within a larger, chemically resistant container (secondary containment).[6][11] | To contain any potential leaks or spills from the primary container. |
Final Disposal Procedures
The final disposal of 1-(5-Chlorothiophen-2-yl)butane-1,3-dione must be conducted through a licensed hazardous waste disposal facility.[12] It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly packaged and documented for transport.
Step-by-Step Disposal Workflow
-
Container Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion.[13]
-
Finalize Labeling: Ensure the hazardous waste label is complete, including the accumulation start date.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the contracted hazardous waste disposal company to schedule a pickup.[10]
-
Documentation: Complete all necessary waste manifest forms provided by the disposal company. This "cradle-to-grave" documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).
-
Spill Contingency: In the event of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the designated halogenated waste container.[14] For large spills, evacuate the area and contact emergency services.[9]
The following diagram outlines the complete disposal workflow.
Caption: End-to-end chemical waste disposal workflow.
Regulatory Framework
The management of hazardous waste is strictly regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] It is imperative that all laboratory personnel are familiar with both federal and state-specific regulations governing hazardous waste.[12] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
By adhering to this comprehensive guide, you contribute to a safer research environment and ensure the responsible management of chemical waste, thereby protecting both human health and the environment.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Organic Solvents. (n.d.). Environment, Health and Safety, University of Colorado Boulder.
- Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency.
- Hazardous Waste Segregation. (n.d.). Bucknell University.
- Material Safety Data Sheet. (n.d.).
- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
- Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency.
- Safety Data Sheet for Sodium 5-chlorothiophene-2-sulfinate. (2023, September 5). ChemScene.
- Safety Data Sheet for 2-Chlorothiophene. (n.d.).
- Safety Data Sheet for 5-Chlorothiophene-2-carbonyl Chloride. (2025, May 23). TCI Chemicals.
- Safety Data Sheet for 1,3-BUTANEDIOL. (2013, November 14). Spectrum Chemical.
- Safety Data Sheet for 2-Chlorothiophene. (2025, September 7). Thermo Fisher Scientific.
- Safety Data Sheet for 5-Chlorothiophene-2-carboxylic acid. (n.d.).
- Safety Data Sheet for 2-Chlorothiophene. (n.d.). ChemDmart.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Chemical Waste Management Guide. (2016). Environmental Health & Safety, Boston University.
- Chemical Waste. (n.d.). Environmental Health & Safety, University of Washington.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Chemical waste disposal. (n.d.).
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- 16. epa.gov [epa.gov]
Personal protective equipment for handling 1-(5-Chlorothiophen-2-yl)butane-1,3-dione
As a preferred partner in laboratory safety and chemical handling, we provide researchers and drug development professionals with field-proven, causality-driven operational protocols. Handling specialized building blocks like 1-(5-Chlorothiophen-2-yl)butane-1,3-dione (CAS: 854461-07-7) [1] requires a deep understanding of both its chemical reactivity and its physiological hazards.
This guide synthesizes technical accuracy with practical laboratory logistics to ensure your workflows are safe, efficient, and compliant with authoritative standards.
Chemical Profile & Hazard Causality
1-(5-Chlorothiophen-2-yl)butane-1,3-dione is a halogenated thiophene
Based on structurally analogous compounds (e.g., 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione), this chemical is classified under GHS as harmful if swallowed (H302), a skin/eye irritant (H315, H319), and a respiratory tract irritant (H335)[2]. Because the lipophilic chlorothiophene group enhances dermal penetration when dissolved in organic solvents, standard powder-handling PPE must be aggressively upgraded during the solubilization phase[3].
Quantitative Operational Parameters
| Parameter | Value / Specification | Scientific Causality & Rationale |
| Storage Temperature | 2–8°C | Minimizes thermal degradation and prevents slow oxidation of the thiophene ring[2]. |
| Atmosphere | Inert (Argon or | Prevents moisture-induced degradation and oxidative stress on the |
| Hood Face Velocity | 80–120 fpm (0.4–0.6 m/s) | Provides optimal containment of aerosolized powders without creating turbulent vortices that scatter light particulates. |
| Glove Thickness | 4 mil nitrile is sufficient for dry powder; however, solutions in DCM/THF require Silver Shield or thick butyl rubber to prevent rapid solvent breakthrough[3]. |
Causality-Driven PPE Matrix
According to the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), a thorough hazard assessment must dictate your protective gear[4]. Do not rely on a "one-size-fits-all" approach.
| PPE Category | Required Material/Specification | Operational Causality |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1) | Protects against micro-particulate aerosolization during weighing and solvent splashing during reaction quenching. |
| Hand Protection (Dry) | Nitrile gloves (Minimum 4 mil) | Nitrile provides an excellent electrostatic barrier against fine, dry halogenated powders[3]. |
| Hand Protection (Wet) | Double-gloved Nitrile OR Silver Shield | Once dissolved in solvents (e.g., DCM, THF), the compound's dermal permeability spikes. Nitrile degrades rapidly in DCM; composite gloves are required[3]. |
| Body Protection | Flame-resistant (FR) Lab Coat, fully buttoned | Prevents particulate accumulation on personal clothing. Must be removed immediately if contaminated[3]. |
| Respiratory | Fume Hood (Primary); N95/P100 (Secondary) | Dust masks are not a substitute for engineering controls. All handling must occur in a ventilated enclosure to mitigate H335 respiratory hazards[5]. |
Operational Workflows: Step-by-Step Methodology
To ensure a self-validating safety system, execute the following protocol when handling this compound.
Phase 1: Preparation & Environmental Controls
-
Verify Engineering Controls: Ensure the fume hood is operational and the sash is positioned at the certified working height (typically 18 inches)[6].
-
Establish a Designated Area: Clear the hood of unnecessary equipment to minimize turbulent airflow.
-
Implement the "Wet Towel" Method: Surround the analytical balance with wetted paper towels. Causality:
-diketone powders can be easily aerosolized by micro-currents. The moisture traps stray particulates, preventing inhalation and facilitating rapid cleanup[6].
Phase 2: Weighing and Transfer
-
Static Mitigation: Use anti-static weigh boats or neutralize the area with an anti-static gun. Halogenated powders often carry static charges that cause them to "jump" from spatulas.
-
Transfer: Use a clean, dry stainless steel or PTFE spatula. Weigh the exact required amount to minimize the volume of hazardous material actively handled[5].
-
Sealing: Cap the source bottle immediately and flush the headspace with Argon before returning it to 2–8°C storage[2].
Phase 3: Solubilization & Reaction
-
Glove Upgrade: If you are dissolving the powder in a highly penetrative solvent (e.g., Dichloromethane), switch to Silver Shield gloves or double-glove with heavy-duty nitrile[3].
-
Closed System: Perform the reaction in a closed system (e.g., Schlenk line) to contain any volatile byproducts.
-
Metal Avoidance: Unless synthesizing a coordination complex, avoid contact with heavy metal salts, as
-diketones will readily chelate and form potentially volatile or highly toxic organometallic complexes.
Spill Mitigation & Disposal Plan
Spill Cleanup Procedure
Never dry-sweep a chemical powder spill, as this generates massive aerosol exposure.
-
Isolate: Stop work, lower the fume hood sash, and alert nearby personnel[6].
-
Contain: If the spill is dry, gently cover it with wetted paper towels to suppress dust[7]. If dissolved in solvent, apply a compatible chemical absorbent pad.
-
Collect: Use a HEPA-filtered vacuum for large dry spills, or carefully scoop the wet towels/absorbent into a wide-mouth, sealable secondary container[5].
-
Decontaminate: Wash the affected surface with a soap/water solution, followed by an ethanol wipe to remove residual lipophilic organics.
Waste Segregation
-
Classification: Dispose of all contaminated consumables and reaction byproducts in containers strictly labeled as "Halogenated Organic Waste" .
-
Incompatibility: Do not mix with heavy metal waste streams unless a chelation reaction was intentionally performed (which requires a "Halogenated Heavy Metal" designation).
Visual Workflow Diagram
Below is the logical progression of material handling, demonstrating the critical path from storage to disposal.
Figure 1: End-to-end operational workflow for handling halogenated thiophene
References
-
Title: 1-(5-chlorothiophen-2-yl)-3-methylbutan-1-one - Aurum Pharmatech | Source: aurumpharmatech.com | URL: 1
-
Title: 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | BLD Pharm | Source: bldpharm.com | URL: 2
-
Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf | Source: nih.gov | URL: 4
-
Title: Working with Particularly Hazardous Chemicals | Source: fsu.edu | URL: 6
-
Title: Personal Protective Equipment (PPE) - research | Source: uga.edu | URL: 3
-
Title: Chapter 9 - Particularly Hazardous Substances - Environment, Health and Safety | Source: cornell.edu | URL: 5
-
Title: Laboratory Safety Manual Chemical Hygiene Plan - Binghamton University | Source: binghamton.edu | URL: 7
Sources
- 1. aurumpharmatech.com [aurumpharmatech.com]
- 2. 326-73-8|1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione|BLD Pharm [bldpharm.com]
- 3. research.uga.edu [research.uga.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. binghamton.edu [binghamton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
